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5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine Documentation Hub

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  • Product: 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine
  • CAS: 1082042-21-4

Core Science & Biosynthesis

Foundational

Architectural Mastery in Medicinal Chemistry: A Technical Guide to 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine

Introduction As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds for target affinity while maintaining favorable pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds for target affinity while maintaining favorable pharmacokinetic profiles. The transition from traditional indole cores to azaindole bioisosteres has revolutionized this space. Among these, 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine (a highly functionalized 6-azaindole) stands out as a privileged scaffold. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and integration into target-directed synthetic workflows.

Physicochemical and Structural Profiling

Before deploying any building block in a medicinal chemistry campaign, establishing a rigorous quantitative profile is essential. The 6-azaindole core, characterized by the fusion of a pyrrole and a pyridine ring (with the pyridine nitrogen at position 6), offers a unique electronic landscape. The addition of a methoxy group at C5 and a methyl group at C7 fine-tunes this landscape.

Table 1: Quantitative Physicochemical Profile

PropertyValueCausality / Significance
CAS Number 1082042-21-4Unique identifier for regulatory/sourcing tracking[1].
Molecular Formula C9H10N2ODefines the mass boundaries for MS validation.
Molecular Weight 162.19 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[2].
SMILES CC1=C2C(=CC(=N1)OC)C=CN2Enables computational docking and cheminformatics workflows[2].
LogP (Predicted) 1.88Optimal lipophilicity for membrane permeability while maintaining aqueous solubility[2].
TPSA 37.91 ŲExcellent topological polar surface area for CNS penetration (blood-brain barrier crossing)[2].
H-Bond Donors 1 (Pyrrole N1-H)Critical for interacting with target backbone carbonyls (e.g., kinase hinge)[2].
H-Bond Acceptors 2 (Pyridine N6, Methoxy O)Facilitates interaction with target backbone amides[2].
Mechanistic Rationale: The "Why" Behind the Structure

In drug design, every atom must serve a purpose. The substitution pattern on this specific 6-azaindole is not arbitrary; it is a masterclass in steric and electronic engineering.

  • The 6-Azaindole Core (Bioisosterism): The 1H-pyrrolo[2,3-c]pyridine system acts as a bioisostere for both indole and the adenine ring of ATP. The presence of the extra nitrogen atom (N6) lowers the overall lipophilicity compared to indole, improving aqueous solubility and ADME properties. More importantly, the N1-H and N6 atoms create a bidentate hydrogen-bonding motif that perfectly mimics ATP, making it an exceptional anchor for the catalytic domain of kinases as noted by 3[3].

  • C5-Methoxy Group (Electronic Tuning): The methoxy group at C5 acts as an electron-donating group (EDG) via resonance. By pushing electron density into the pyridine ring, it raises the pKa of the adjacent N6 nitrogen. This increased basicity strengthens the N6 atom's capacity to act as a hydrogen-bond acceptor. Furthermore, the oxygen atom provides an additional vector for solvent-exposed interactions or secondary target binding, as detailed by 1[1].

  • C7-Methyl Group (Steric Shielding): Positioned adjacent to the N6 nitrogen, the C7-methyl group introduces a critical steric shield. Causally, this restricts the rotational degrees of freedom of the molecule within the binding pocket, locking it into a bioactive conformation and thereby reducing the entropic penalty upon binding. Additionally, it blocks metabolic oxidation at the C7 position—a well-documented metabolic "soft spot" in azaindole pharmacology 4[4].

Pharmacophore Core 6-Azaindole Core (Indole/Purine Bioisostere) N1 N1-H (H-Bond Donor) Core->N1 N6 N6 (H-Bond Acceptor) Core->N6 C5 C5-Methoxy (Increases N6 pKa & e- density) Core->C5 C7 C7-Methyl (Steric Shield & Metabolic Blocker) Core->C7 Target Kinase Hinge Region (ATP Pocket) N1->Target Donates H N6->Target Accepts H C5->N6 Electronic Tuning C7->Target Conformational Lock

Pharmacophoric rationale of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine in target binding.

Applications in Target-Directed Drug Design

The strategic advantages of this scaffold have led to its broad adoption across multiple therapeutic areas:

  • Kinase Inhibitors: The 6-azaindole framework is a cornerstone in the development of inhibitors for kinases such as DYRK1A, c-Met, and NIK (MAP3K14). The ability of the N1/N6 axis to mimic ATP makes it highly effective in competitive inhibition 4[4].

  • Potassium-Competitive Acid Blockers (P-CABs): Derivatives of 1H-pyrrolo[2,3-c]pyridine have been heavily investigated as P-CABs, where the basicity of the core is utilized to access lipophilic sites and polar residues within the H(+)-K(+)-ATPase enzyme 5[5].

Experimental Protocols: Self-Validating C3-Functionalization

To leverage 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine as a building block, functionalization typically occurs at the C3 position—the most nucleophilic site on the electron-rich pyrrole ring. Below is a field-proven, self-validating protocol for C3-arylation via a two-step bromination and Suzuki-Miyaura cross-coupling sequence.

Phase 1: Electrophilic Bromination at C3
  • Objective: Install a halogen handle for transition-metal catalysis.

  • Causality: The enamine-like character of the N1-C2-C3 system directs electrophilic aromatic substitution exclusively to C3.

  • Procedure:

    • Dissolve 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes to prevent over-bromination.

    • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature for an additional 1 hour.

    • Quench with saturated aqueous Na2S2O3 and extract with EtOAc. Wash the organic layer with brine (5x) to remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation Checkpoints:

    • LC-MS (ESI+): Confirm the mass shift from the starting material ([M+H]+ 163.1) to the brominated intermediate, observing the characteristic 1:1 isotopic doublet at m/z 241.0 / 243.0 (79Br / 81Br).

    • 1H NMR (DMSO-d6): Verify the disappearance of the characteristic C3-H proton singlet (typically observed around 7.2–7.5 ppm).

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Objective: Couple the C3-bromo intermediate with an aryl boronic acid to generate the target API scaffold.

  • Causality: Palladium(0) undergoes oxidative addition into the activated C3-Br bond. The steric bulk of the C7-methyl group is distant enough from the C3 position that it does not hinder transmetalation.

  • Procedure:

    • Charge a Schlenk flask with the 3-bromo intermediate (1.0 eq), desired Arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

    • Add the catalyst Pd(dppf)Cl2 (0.05 eq). Purge the flask with argon for 10 minutes.

    • Heat the reaction to 90 °C for 12 hours.

    • Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via silica gel flash chromatography.

  • Self-Validation Checkpoints:

    • UPLC-MS: Monitor the disappearance of the m/z 241.0/243.0 doublet and the emergence of the target exact mass.

    • HRMS (TOF): Confirm the exact mass of the coupled product within < 5 ppm error.

Synthesis SM Starting Material 5-OMe-7-Me-6-Azaindole Step1 Step 1: Bromination NBS, DMF, 0°C SM->Step1 Int Intermediate 3-Bromo-5-OMe-7-Me-6-Azaindole Step1->Int LC-MS/NMR Validation Step2 Step 2: Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, 90°C Int->Step2 API Final Compound C3-Aryl Target API Step2->API HRMS Validation

Self-validating synthetic workflow for C3-functionalization of the 6-azaindole core.

Conclusion

The 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is not merely a structural curiosity; it is a highly engineered bioisostere designed to solve specific thermodynamic and pharmacokinetic challenges in drug discovery. By understanding the causality behind its substituents and employing rigorous, self-validating synthetic protocols, medicinal chemists can unlock its full potential in designing next-generation therapeutics.

References
  • CymitQuimica. "CAS 1082042-21-4: 5-Metoxi-7-metil-1H-pirrolo[2,3-c]piridina". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1_rk1gcGynk_ZW1jALv5JtONcldUFYC9NqJJsyXCjaWeQlZr479p502Wmi0CpQCj5R9PIIo3086WKQ8C_D72QzTy-bxHHvwpq6qvheACEY0wcyUhx5wyCkSgZeebDUc-IRVL28T6l-g==]
  • ChemScene. "5-Methoxy-7-methyl-1h-pyrrolo[2,3-c]pyridine". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaG9mohoSLURiPzn4BCDpj-ngTwx9LonHId09ICIGCYIn1vW14GaZ9iCVZADMp9k_mccyKlkMNH3q3bc81ibX-3y-B0qWHrWgXk-m4SercSbd8n7-1VhBghxONWqQaJ6Juumi0L1PZ_j7BU1M7Fw==]
  • NIH PMC. "The Azaindole Framework in the Design of Kinase Inhibitors". Molecules 2014. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmSKphdDj0xHrNc_3hTDbWnenGVAN1-tPIprSQSOfNOmwaApGHUPWQYYpEaummBUxssOrlZU4XebERxTMmwP5-v3CDDQunnCXuJxmmwzZ2gzwbOrfh5iNNI47bxWYDPPwXOFKRFVrFByyp2A==]
  • NIH PubMed. "Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers". Chem Pharm Bull 2014. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6bffFoT78mky3040WdUM0o5T_3UIwjRohoUUC1_N8UZEuYzT3pRdNEczQbUDatncLbycMwq4L-_iX_k1MOvVnEQq47CCN0mu7XDj1FgHPcjpFLV6SCPFUpffM99266ef0L6A=]
  • PharmaBlock. "Azaindoles in Medicinal Chemistry". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdsfdW6AZ5KorKCdKO3kkPcBzxploI6RqFVyhHPdPA7weE4niSTcKzoj3nNhoe8goTsh-F-E2sZCHHFMDT-bmTwV6p2VLTpoGpWoGVNvzWw_xtouXLvPCfADOz-B1PE23iRN_49Z1oXfymedY=]

Sources

Exploratory

The Pyrrolo[2,3-c]pyridine Scaffold in Modern Drug Discovery: Mechanistic Insights, Biological Activity, and Synthetic Workflows

Executive Summary In the landscape of modern medicinal chemistry, the pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole) scaffold has emerged as a privileged pharmacophore. As a bioisostere of both indole and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole) scaffold has emerged as a privileged pharmacophore. As a bioisostere of both indole and purine, this bicyclic system offers unique physicochemical properties, including enhanced metabolic stability, tunable lipophilicity, and precise hydrogen-bonding directionality. This technical guide explores the biological activity of the pyrrolo[2,3-c]pyridine core across epigenetic and kinase targets, detailing the underlying causality of its structural interactions, and provides self-validating experimental workflows for its synthesis and biological evaluation.

Pharmacophore Rationale: The 6-Azaindole Advantage

The strategic incorporation of a nitrogen atom at the 6-position of the indole core fundamentally alters the electronic distribution of the bicyclic system.

  • Electronic Modulation: The electron-withdrawing nature of the pyridine nitrogen reduces the electron density of the fused pyrrole ring. This makes the pyrrolo[2,3-c]pyridine scaffold significantly less susceptible to oxidative degradation by cytochrome P450 enzymes compared to a standard indole.

  • Hydrogen-Bonding Geometry: The N6 atom acts as a highly directional hydrogen-bond acceptor. In the context of kinase hinge-binding or epigenetic enzyme pockets, this allows for precise anchoring. Conversely, the pyrrole NH acts as a hydrogen-bond donor, creating a push-pull complementary binding motif that is highly prized in fragment-based drug discovery [1].

Target-Specific Biological Activities

Epigenetic Modulation: LSD1 Inhibition via Scaffold Hopping

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic eraser that regulates gene expression by demethylating mono- and di-methylated histone H3K4. Overexpression of LSD1 is heavily implicated in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).

A masterclass in rational drug design utilized scaffold hopping to transition from a simple pyridine-based inhibitor (GSK-354) to a rigidified pyrrolo[2,3-c]pyridine core. The causality behind this structural evolution is rooted in thermodynamics: the bicyclic 6-azaindole core restricted the conformational entropy of the molecule while simultaneously projecting into a previously unexploited hydrophobic pocket near the Tyr761 residue of LSD1. This modification yielded Compound 46 (LSD1-UM-109) , which exhibited a dramatic increase in potency, achieving an IC₅₀ of 3.1 nM and profound cellular anti-proliferative activity [2].

Kinase and GPCR Targeting

The versatility of the scaffold extends far beyond epigenetics:

  • Kinase Inhibition (NIK): Substitutions at the 3-position (e.g., 3-(1H-pyrazol-4-yl) derivatives) have yielded potent inhibitors of NF-κB-inducing kinase (NIK/MAP3K14), a critical node in autoimmune and oncogenic signaling pathways [3].

  • Allosteric GPCR Modulation: Functionalization at the 7-position to create 1H-pyrrolo[2,3-c]pyridine-7-carboxamides has generated highly selective, allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5). Here, the scaffold provided the necessary balance between aqueous solubility and lipophilic ligand efficiency (LLE) required for CNS penetration [4].

Quantitative Structure-Activity Data

To facilitate rapid comparison, the following table summarizes the biological activity of key pyrrolo[2,3-c]pyridine derivatives across diverse therapeutic targets.

Compound / Derivative ClassPrimary TargetBinding Affinity / IC₅₀Key Structural Feature Driving Activity
Compound 46 (LSD1-UM-109) LSD1 (Demethylase)3.1 nMBicyclic core captures Tyr761 hydrophobic interaction.
7-carboxamide derivatives mGluR5 (GPCR)High in vitro potency7-carboxamide optimizes aqueous solubility & LLE.
Imidazo[1,2-a]pyrrolo[2,3-c]pyridines BVDV (Viral)Significant antiviralFused tricyclic system enhances membrane permeability.
3-(1H-pyrazol-4-yl) derivatives NIK / MAP3K14Low nanomolar3-pyrazolyl substitution anchors to the kinase hinge.

Systems Biology Visualization

The following diagram maps the mechanistic pathway of LSD1 inhibition by pyrrolo[2,3-c]pyridine derivatives, illustrating how target engagement restores the active chromatin state and drives target gene activation.

G Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor (e.g., Cmpd 46) LSD1 LSD1 / CoREST Complex Inhibitor->LSD1 Binds FAD pocket (Blocks activity) H3K4me2 Histone H3K4me2 (Active Chromatin) Inhibitor->H3K4me2 Preserves methylation LSD1->H3K4me2 Demethylates H3K4 Histone H3K4 (Demethylated) H3K4me2->H3K4 Conversion Activation Target Gene Activation (Differentiation/Apoptosis) H3K4me2->Activation Promotes Repression Target Gene Repression (Cancer Cell Survival) H3K4->Repression Leads to

Fig 1. Mechanism of LSD1 inhibition by pyrrolo[2,3-c]pyridine derivatives restoring gene activation.

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of pyrrolo[2,3-c]pyridine derivatives.

Protocol A: Regioselective Functionalization via Sonogashira Coupling

This protocol describes the C3-functionalization of the 6-azaindole core, a critical step in generating kinase and epigenetic inhibitors.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Catalyst Assembly: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv). Causality: The CuI is strictly required to generate the highly reactive copper acetylide intermediate in situ, while the tetrakis palladium complex facilitates the oxidative addition into the C-I bond.

  • Alkyne Addition: Add the desired terminal alkyne (1.2 equiv) followed by anhydrous Triethylamine (Et₃N, 3.0 equiv). Causality: Et₃N serves a dual purpose: it acts as the base to deprotonate the alkyne and functions as a transient ligand to stabilize the active Pd(0) species, preventing premature aggregation (palladium black formation).

  • Reaction & Monitoring: Stir the mixture at 60°C for 4-6 hours. Monitor via LC-MS. Validation: The reaction is deemed complete when the distinct isotope pattern of the iodinated starting material is fully consumed, replaced by the exact mass of the coupled product.

  • Workup: Quench with saturated aqueous NH₄Cl to complex residual copper, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: LSD1 Demethylase Biochemical Assay (Coupled Enzyme System)

This assay provides real-time kinetic validation of target engagement by measuring the H₂O₂ byproduct of the LSD1 demethylation reaction.

  • Reagent Preparation: Prepare a master mix containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, 100 μM Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).

  • Enzyme Incubation: Add recombinant human LSD1 enzyme (10 nM final concentration) to a 384-well black microplate. Add the pyrrolo[2,3-c]pyridine inhibitor at varying concentrations (10-point dose-response, 1:3 dilution series). Incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical for reversible, slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Initiate the reaction by adding the substrate, di-methylated histone H3K4 peptide (H3K4me2, 10 μM final).

  • Kinetic Readout: As LSD1 oxidatively demethylates the peptide, it produces formaldehyde and H₂O₂. The HRP utilizes the H₂O₂ to oxidize Amplex Red into the highly fluorescent resorufin. Read fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 30 minutes.

  • System Validation:

    • Negative Control: Wells lacking the H3K4me2 peptide establish the baseline auto-oxidation of Amplex Red.

    • Positive Control: A known inhibitor (e.g., GSK-354) must be included to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio.

References

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.[Link]

  • Ma, Y., et al. (2015). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry (NIH Public Access / PMC).[Link]

  • Koller, M., et al. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(20), 6454-6459.[Link]

  • WIPO Patent Application. (2015). WO2015044269 - NEW 3-(1H-PYRAZOL-4-YL)-1H-PYRROLO[2,3-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS. World Intellectual Property Organization.[Link]

Sources

Foundational

The 6-Azaindole Bioisostere: A Technical Whitepaper on 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1082042-21-4)

Executive Summary In modern medicinal chemistry, the strategic replacement of carbon atoms with nitrogen within aromatic rings—known as bioisosterism—is a cornerstone of lead optimization. 5-Methoxy-7-methyl-1H-pyrrolo[2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of carbon atoms with nitrogen within aromatic rings—known as bioisosterism—is a cornerstone of lead optimization. 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1082042-21-4) is a highly specialized heterocyclic building block belonging to the 6-azaindole family. While 7-azaindoles are ubiquitous in commercial kinase inhibitors, 6-azaindoles offer unique vector geometries for hydrogen bonding, making them invaluable for targeting atypical kinase hinge conformations and allosteric sites.

This whitepaper provides an in-depth mechanistic guide to the structural bioinformatics, analytical validation, and synthetic functionalization of this privileged scaffold.

Structural Bioinformatics & Physicochemical Profile

The utility of a fragment in Fragment-Based Drug Discovery (FBDD) is dictated by its physicochemical parameters. The table below summarizes the quantitative data for this specific 6-azaindole derivative, sourced from authoritative chemical databases like [1].

PropertyValueMechanistic Rationale / Impact
CAS Number 1082042-21-4Unique registry identifier for procurement and intellectual property tracking.
Molecular Formula C₉H₁₀N₂ODefines the exact atomic composition.
Molecular Weight 162.19 g/mol Highly efficient fragment (MW < 300); ideal for FBDD and ligand efficiency optimization.
LogP 1.88Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
TPSA 37.91 ŲExcellent for blood-brain barrier (BBB) penetration if targeting central nervous system (CNS) pathways.
H-Bond Donors 1 (Pyrrole NH)Essential for anchoring to the target protein's backbone carbonyl (C=O).
H-Bond Acceptors 2 (Pyridine N, OMe)Enables multi-dentate interactions within complex binding pockets.

Mechanistic Rationale: The Bioisosteric Advantage

When designing a drug candidate, replacing a traditional indole with a 6-azaindole core is not arbitrary; it is driven by precise causality to improve pharmacokinetics and pharmacodynamics. As highlighted in comprehensive reviews on [2], the addition of the nitrogen atom drastically lowers the compound's lipophilicity, thereby increasing aqueous solubility.

Furthermore, research into [3] demonstrates that the 6-azaindole scaffold can engage targets where the traditional 7-azaindole fails. The specific substituents on 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine serve distinct mechanistic purposes:

  • The 5-Methoxy Group: Acts as an electron-donating group (EDG) through resonance, enriching the electron density of the pyridine ring. This strictly increases the basicity and hydrogen-bond accepting capability of the N6 nitrogen.

  • The 7-Methyl Group: Introduces precise steric bulk adjacent to the pyridine nitrogen. This steric shielding restricts the rotational degrees of freedom of the molecule when bound in a tight protein pocket, reducing the entropic penalty of binding. Crucially, it blocks cytochrome P450-mediated oxidative metabolism at the highly vulnerable C7 position, thereby extending the in vivo half-life.

Kinase_Binding Compound 5-Methoxy-7-methyl- 6-azaindole Core NH_Donor Pyrrole N-H (H-Bond Donor) Compound->NH_Donor N_Acceptor Pyridine N (H-Bond Acceptor) Compound->N_Acceptor Steric 7-Methyl Group (Steric Shielding) Compound->Steric Hinge Target Protein (Kinase Hinge / Allosteric Site) NH_Donor->Hinge Donates H+ N_Acceptor->Hinge Accepts H+ Steric->Hinge Dictates Conformation

Fig 1: Mechanistic binding pathways of the 6-azaindole scaffold interacting with target proteins.

Self-Validating Analytical & Functionalization Protocols

To ensure scientific integrity, every protocol utilized to verify and functionalize this compound must be a self-validating system. This prevents false positives and ensures that downstream synthetic failures are not misattributed to degraded starting materials.

Protocol A: LC-MS & NMR Structural Validation

Before committing the 6-azaindole to complex cross-coupling reactions, its purity and structural integrity must be validated.

Step 1: Sample Preparation with Internal Standard

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Spike the solution with 10 µL of a 100 µg/mL Caffeine standard.

  • Causality & Self-Validation: Methanol ensures complete solvation of the moderately lipophilic core. The caffeine acts as an internal system suitability control. If the caffeine peak fails to appear during analysis, the operator immediately knows the mass spectrometer's ionization source has failed, preventing the false assumption that the azaindole sample is degraded.

Step 2: LC-MS Analysis (ESI+ Mode)

  • Action: Run a 5–95% Acetonitrile/Water gradient with 0.1% Formic Acid over 5 minutes.

  • Causality: The basic pyridine nitrogen (N6) readily accepts a proton from the formic acid in the mobile phase. Therefore, Electrospray Ionization in positive mode (ESI+) is the most sensitive and logical method for this scaffold. The expected [M+H]+ mass is 163.2 m/z.

Step 3: ¹H NMR Structural Confirmation

  • Action: Dissolve 5.0 mg of the compound in 0.5 mL of DMSO-d6.

  • Causality: Why DMSO-d6 instead of standard CDCl₃ or CD₃OD? The pyrrole N-H proton is highly labile and will rapidly exchange with protic deuterated solvents, rendering it invisible on the NMR spectrum. DMSO-d6 lacks exchangeable protons and forms a strong hydrogen bond with the N-H, locking it in place and shifting the signal downfield (typically >11.0 ppm). This allows definitive confirmation that the critical pyrrole ring remains intact.

Validation_Workflow Prep Sample Prep Add Internal Standard LCMS LC-MS Analysis ESI+ Mode Prep->LCMS NMR NMR Prep->NMR Decision Decision LCMS->Decision NMR->Decision Proceed Proceed to Synthesis C3-Halogenation Decision->Proceed Pass

Fig 2: Self-validating analytical workflow for 6-azaindole compound verification.

Protocol B: C3-Halogenation for Cross-Coupling

To utilize this scaffold in Suzuki-Miyaura cross-coupling, the C3 position of the pyrrole must be activated.

Step 1: Electrophilic Substitution

  • Action: Dissolve the validated 6-azaindole in anhydrous DMF at 0°C. Slowly add 1.05 equivalents of N-Iodosuccinimide (NIS).

  • Causality: The C3 position of the azaindole is the most nucleophilic site due to enamine-like resonance from the pyrrole nitrogen. NIS is chosen over elemental iodine because it provides a controlled, mild release of electrophilic iodine, preventing unwanted over-halogenation at other positions.

Step 2: Self-Validating Quench

  • Action: After 2 hours, quench the reaction with saturated aqueous sodium thiosulfate (

    
    ).
    
  • Causality & Self-Validation: Thiosulfate reduces any unreacted electrophilic iodine to inert iodide. This step is visually self-validating: the solution will immediately transition from a deep red/brown (active iodine) to pale yellow or colorless. If the color does not shift, the quench is incomplete, and proceeding to extraction will ruin the yield.

Step 3: Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure to yield the C3-iodinated building block, ready for palladium-catalyzed functionalization.
    

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (via PMC - NIH) URL: [Link]

  • Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: ACS Chemical Neuroscience (via PMC - NIH) URL: [Link]

Exploratory

Therapeutic Potential of Substituted 6-Azaindoles (Pyrrolo[2,3-c]pyridines)

The following technical guide is structured to provide actionable insights for medicinal chemists and drug discovery scientists. It moves beyond generic descriptions to focus on the specific utility, synthetic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable insights for medicinal chemists and drug discovery scientists. It moves beyond generic descriptions to focus on the specific utility, synthetic challenges, and structure-activity relationships (SAR) of the 6-azaindole scaffold.

Executive Summary: The "Other" Azaindole

While 7-azaindoles (pyrrolo[2,3-b]pyridines) have achieved blockbuster status in oncology (e.g., Vemurafenib, Pexidartinib), the 6-azaindole (pyrrolo[2,3-c]pyridine) remains an underutilized yet highly strategic scaffold.

This guide analyzes the 6-azaindole core as a bioisostere for indole and purine systems. Unlike its 7-isomer, which mimics the N1/N7 adenine binding motif, the 6-azaindole presents a distinct hydrogen bond acceptor vector at the C6 position. This structural nuance offers superior aqueous solubility and unique binding modes but introduces specific synthetic and electrostatic challenges that must be navigated carefully.

Key Clinical Proof-of-Concept: YH4808 (Revaprazan) , a potassium-competitive acid blocker (P-CAB), validates the 6-azaindole core as a drug-like scaffold capable of delivering clinical efficacy.

Structural & Physicochemical Rationale[1][2][3][4][5]

The Bioisosteric Shift

The strategic value of the 6-azaindole lies in its electronic divergence from the indole core. By replacing the C6 carbon with nitrogen, the scaffold lowers lipophilicity (LogP) and increases polarity without significantly altering the steric footprint.

Table 1: Physicochemical Comparison of Scaffolds

PropertyIndole7-Azaindole6-Azaindole
IUPAC 1H-indole1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-c]pyridine
H-Bond Donor N1-HN1-HN1-H
H-Bond Acceptor None (Ring

)
N7 (Hinge Binder)N6 (Solvent/Sidechain)
pKa (Conj. Acid) -2.4 (Very weak base)~4.6~8.2 (Stronger base)
Solubility LowModerateHigh
The "Repulsion Trap" in Kinase Design

A critical insight for medicinal chemists is the N6 electrostatic repulsion . In many kinase ATP pockets (e.g., AAK1), the hinge region contains backbone carbonyls that optimally bind to the N7 of 7-azaindole.

  • 7-Azaindole: N7 accepts H-bond from the hinge; N1 donates H-bond. (Mimics Adenine).

  • 6-Azaindole: The N6 is shifted. If the pocket contains a carbonyl at the "wrong" angle (like Cys129 in AAK1), the N6 lone pair creates electrostatic repulsion, drastically reducing potency.

  • The Solution: 6-azaindoles are best deployed when targeting residues adjacent to the hinge or when seeking to improve the solubility of a lead compound where the C6 position faces a solvent channel.

G cluster_0 Scaffold Comparison & H-Bond Vectors cluster_1 Biological Consequence Indole Indole (Lipophilic Core) Aza7 7-Azaindole (Adenine Mimic) N7: H-Acceptor Indole->Aza7 Bioisosteric Replacement Aza6 6-Azaindole (Solubility Enhancer) N6: H-Acceptor (Shifted) Indole->Aza6 Scaffold Hopping Hinge Kinase Hinge Region (Backbone Carbonyls) Aza7->Hinge Optimal Binding (N7-NH interaction) Repulsion Electrostatic Repulsion (If geometry mismatches) Aza6->Repulsion Risk in standard ATP pockets Solubility Improved Solubility (pKa ~8.2) Aza6->Solubility Benefit

Figure 1: Comparative logic of Azaindole scaffolds.[1] Note the divergent path for 6-azaindole: while it risks hinge repulsion, it offers superior solubility profiles.

Synthetic Architectures

Synthesizing the 6-azaindole core is historically more challenging than the 7-isomer due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution.

Method A: The [4+1] Cyclization (Modern & Scalable)

For generating 2-substituted 6-azaindoles, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) is a superior, scalable method.

  • Precursor: 3-amino-4-methylpyridine.

  • Reagent: TFAA (acts as C1 bi-electrophile).

  • Mechanism: Acylation of the amine followed by cyclization onto the methyl group (activated by the electron-withdrawing pyridine).

Method B: Pd-Catalyzed Tandem Assembly (Versatile)

For library generation, the Sonogashira coupling followed by cyclization is the industry standard.

  • Starting Material: 3-amino-4-iodopyridine (or 4-chloropyridine derivatives).

  • Step 1: Sonogashira coupling with a terminal alkyne.

  • Step 2: Base-mediated cyclization (e.g., KOtBu or CuI/DMF).

Synthesis Start 3-Amino-4-Iodopyridine Step1 Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Start->Step1 Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Step1 Intermediate 3-Amino-4-alkynylpyridine Step1->Intermediate Step2 Cyclization (KOtBu, NMP, 80°C) Intermediate->Step2 Product 2-Substituted 6-Azaindole Step2->Product

Figure 2: The Pd-catalyzed tandem assembly route. This pathway allows for the rapid introduction of diverse R-groups at the C2 position, essential for SAR exploration.

Therapeutic Case Studies

Gastrointestinal: YH4808 (Revaprazan)

Target: H+/K+-ATPase (Proton Pump). Mechanism: Potassium-Competitive Acid Blocker (P-CAB). Significance: YH4808 utilizes the 6-azaindole core to achieve a faster onset of action than traditional proton pump inhibitors (PPIs) like esomeprazole. The basicity of the 6-azaindole nitrogen likely aids in accumulation within the acidic parietal cells, a property less achievable with the neutral indole.

Oncology: c-Met and Axl Inhibition

While 7-azaindoles are common kinase inhibitors, 6-azaindoles have shown potency in Type II inhibition modes.

  • Compound 22a: A dual c-Met/Axl inhibitor.[2]

  • SAR Insight: In this context, the 6-azaindole core serves as a scaffold that orients the "tail" of the inhibitor into the hydrophobic back pocket, avoiding the steric clashes seen in the ATP front pocket.

Experimental Protocols

Protocol 5.1: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine

A validated protocol for generating the core scaffold.

  • Reagents: 3-amino-4-iodopyridine (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), Triethylamine (3.0 eq), DMF (anhydrous).

  • Coupling:

    • Dissolve 3-amino-4-iodopyridine in DMF under Argon.

    • Add Pd catalyst, CuI, and Et3N.

    • Add Phenylacetylene dropwise.

    • Stir at RT for 4 hours (Monitor by TLC/LCMS).

  • Cyclization:

    • Once coupling is complete, add KOtBu (2.0 eq) directly to the reaction mixture.

    • Heat to 80°C for 2 hours.

  • Workup:

    • Quench with saturated NH4Cl. Extract with EtOAc (3x).

    • Wash organics with brine, dry over MgSO4.

    • Purify via flash chromatography (Hexane/EtOAc gradient).[3]

    • Expected Yield: 60-75%.

Protocol 5.2: Kinase IC50 Determination (FRET Assay)

Standardized assay to evaluate scaffold potency.

  • Preparation: Prepare 3x enzyme solution (Kinase + Antibody) and 3x Substrate solution (ATP + Peptide).

  • Compound Handling: Dissolve 6-azaindole derivatives in 100% DMSO. Perform 1:3 serial dilutions.

  • Reaction:

    • Add 5 µL of compound solution to 384-well plate.

    • Add 10 µL of Enzyme solution. Incubate 15 min at RT.

    • Add 10 µL Substrate solution to initiate reaction.

    • Incubate 60 min at RT.

  • Detection: Add Stop Solution (EDTA-containing). Read FRET signal on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Future Outlook: PROTACs and Beyond

The 6-azaindole scaffold is poised for a renaissance in Targeted Protein Degradation (PROTACs) .

  • Solubility: PROTACs are notoriously insoluble. Replacing an indole warhead with a 6-azaindole can significantly improve the physicochemical profile of the chimera.

  • Linker Attachment: The N1 position of 6-azaindole remains a viable vector for linker attachment without disrupting the C2/C3 binding geometry.

References

  • Voloshchuk, V. V., et al. (2024).[1][4] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.

  • Kim, Y., et al. (2017). A Novel K+ Competitive Acid Blocker, YH4808, Sustains Inhibition of Gastric Acid Secretion.[5][6] Alimentary Pharmacology & Therapeutics.

  • Verheije, M. H., et al. (2025). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 (AAK1) based on 6-azaindole scaffolds. European Journal of Medicinal Chemistry.

  • Popowycz, F., et al. (2007). Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron.

  • Wang, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry.

Sources

Foundational

5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine: Molecular Weight Profiling and Fragment-Based Drug Discovery (FBDD) Applications

Executive Summary The compound 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1082042-21-4) is a highly functionalized heterocyclic organic molecule belonging to the 6-azaindole family[1]. With an exact molecular wei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1082042-21-4) is a highly functionalized heterocyclic organic molecule belonging to the 6-azaindole family[1]. With an exact molecular weight of[2], this molecule represents a privileged scaffold in modern medicinal chemistry. Its low molecular weight, combined with a dense array of hydrogen-bonding heteroatoms, makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) campaigns[3]. This technical guide explores the physicochemical properties governed by its molecular weight, provides a self-validating analytical protocol for mass confirmation, and details its application in fragment elaboration.

Physicochemical and Structural Profiling

The core structure consists of a pyrrole ring fused to a pyridine ring, specifically designated as a 1H-pyrrolo[2,3-c]pyridine[1]. The addition of a methoxy group (-OCH3) at the C5 position and a methyl group (-CH3) at the C7 position fine-tunes the molecule's electronic distribution and lipophilicity[1].

The molecular weight of 162.19 Da is a direct consequence of its molecular formula, C9H10N2O[2]. In the context of rational drug design, maintaining a low molecular weight is critical for optimizing Ligand Efficiency (LE). The quantitative physicochemical parameters of this compound are summarized below to highlight its suitability as a chemical probe or fragment hit.

Quantitative Physicochemical Data
PropertyValue
Molecular Weight 162.19 g/mol [2]
Exact Mass 162.0793 Da
Molecular Formula C9H10N2O[2]
Topological Polar Surface Area (TPSA) 37.91 Ų[2]
LogP (Lipophilicity) 1.88[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Mass Spectrometry & Analytical Characterization

To empirically validate the molecular weight of 162.19 g/mol , High-Resolution Mass Spectrometry (HRMS) is employed. The following protocol is designed as a self-validating system to ensure absolute mass accuracy.

  • Causality of Experimental Design : The 6-azaindole core contains a basic pyridine nitrogen (N6) that is highly susceptible to protonation. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. The addition of 0.1% formic acid to the mobile phase acts as an abundant proton source, driving the equilibrium toward the[M+H]+ species and maximizing the signal-to-noise ratio.

  • Self-Validation Mechanism : The protocol mandates a pre-run calibration using an established tuning mix to ensure mass accuracy is strictly < 2 ppm. A blank solvent injection precedes the sample acquisition to definitively rule out carryover or background isobaric interference.

Step-by-Step HRMS Methodology:
  • Sample Preparation : Dissolve 1 mg of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of water:methanol containing 0.1% formic acid.

  • Instrument Calibration : Infuse the ESI tuning mix and calibrate the Time-of-Flight (TOF) mass analyzer. Verify that the mass error across the 100–1000 m/z range is < 2 ppm.

  • Blank Injection : Inject 5 µL of the diluent (50:50 H2O:MeOH with 0.1% formic acid). Monitor the extracted ion chromatogram (EIC) at m/z 163.0866 to confirm the absence of background peaks.

  • Sample Acquisition : Inject 5 µL of the 1 µg/mL sample. Operate the liquid chromatograph at a flow rate of 0.3 mL/min using an isocratic gradient. Set the ESI source parameters: Capillary Voltage at 3500 V, Drying Gas at 10 L/min, and Gas Temperature at 300°C.

  • Data Processing : Extract the mass spectrum at the chromatographic peak apex. Calculate the exact mass of the [M+H]+ ion. The theoretical exact mass for C9H11N2O+ is 163.0866 Da. A measured mass within ±0.0003 Da confirms the molecular weight.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B Chromatographic Separation (C18, 0.1% Formic Acid) A->B C ESI+ Ionization (Protonation of Azaindole N) B->C D TOF Mass Analysis (Resolution > 30,000) C->D E Data Processing (Extract m/z 163.0866) D->E

HRMS workflow for exact mass confirmation of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Implications in Fragment-Based Drug Discovery (FBDD)

The molecular weight of 162.19 Da positions 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine as an elite candidate for Fragment-Based Drug Discovery (FBDD). In FBDD, initial screening libraries are composed of low-molecular-weight compounds that bind weakly but highly efficiently to target proteins[4].

The selection of these fragments is governed by the , which dictates that ideal fragments should possess a molecular weight ≤ 300 Da, a cLogP ≤ 3, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors[3]. As demonstrated in the physicochemical profiling table, this azaindole derivative perfectly satisfies all RO3 criteria[2].

The causality behind prioritizing such a low molecular weight (162.19 Da) lies in . LE quantifies the binding energy per heavy atom. Because the heavy atom count (HAC) of this molecule is only 12, even a modest binding affinity (e.g., Kd ~ 100 µM) yields an exceptionally high LE (>0.3 kcal/mol/heavy atom)[5]. This provides medicinal chemists with ample "molecular weight headroom" to grow the fragment by adding pharmacophores—such as extending from the C2 or C3 positions of the pyrrole ring—without exceeding the traditional Lipinski Rule of Five limits (MW < 500 Da) in the final lead compound[5].

FBDD_Logic A Base Fragment MW: 162.19 Da LE > 0.3 B Structural Biology (X-ray Co-crystallization) A->B C Vector Assessment (C2 and C3 Positions) B->C D Fragment Growing (Adding Pharmacophores) C->D E Lead Compound MW: ~400 Da High Affinity D->E

Logical progression of fragment-based drug discovery utilizing the 6-azaindole scaffold.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. "A 'rule of three' for fragment-based lead discovery?" Drug Discovery Today, 2003. URL:[Link]

  • International Journal of Pharmaceutical Sciences. "Fragment Based Drug Design: A Review." IJPS, 2024. URL:[Link]

  • Taylor & Francis. "What makes a good fragment in fragment-based drug discovery?" Expert Opinion on Drug Discovery, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 5-methoxy-7-methyl-6-azaindole). The protocol utilizes a robust Ba...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 5-methoxy-7-methyl-6-azaindole).

The protocol utilizes a robust Batcho-Leimgruber indole synthesis strategy, adapted for the 6-azaindole scaffold. This route is selected for its scalability, regiochemical fidelity, and avoidance of expensive transition-metal catalysts in the ring-closing step.

[1]

Introduction & Significance

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines. It is a critical pharmacophore in the development of JAK (Janus Kinase) inhibitors, BET bromodomain inhibitors, and other ATP-competitive kinase inhibitors.

The specific derivative, 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine , incorporates a methoxy group at the C5 position and a methyl group at the C7 position. These substituents modulate the electronic properties of the pyridine ring and provide vectors for optimizing solubility and hydrophobic interactions within a binding pocket.

Key Challenges
  • Regioselectivity: Constructing the pyrrole ring on the specific 3,4-face of the pyridine core while maintaining the correct substituent pattern.

  • Precursor Availability: The specific substitution pattern (5-OMe, 7-Me) requires a custom pyridine precursor that is not a standard commodity chemical.

Retrosynthetic Analysis

The most reliable method for constructing the 6-azaindole core with specific alkyl/alkoxy substituents is the Batcho-Leimgruber synthesis . This approach relies on the condensation of an ortho-nitrotoluene derivative with dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.

Disconnection Strategy
  • Target: 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine.[1][2]

  • Disconnection: C2–C3 bond of the pyrrole ring.

  • Intermediate: Enamine derivative of a 4-methyl-3-nitropyridine.

  • Key Precursor: 2-Methoxy-4,6-dimethyl-3-nitropyridine .

Mapping the Substituents:

  • Azaindole N6

    
     Pyridine N1.
    
  • Azaindole C7-Me

    
     Pyridine C2-Me.
    
  • Azaindole C5-OMe

    
     Pyridine C6-OMe.
    
  • Pyrrole Ring Fusion

    
     Pyridine C3 (Nitro) and C4 (Methyl).
    

Retrosynthesis Target 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine (Target Molecule) Enamine Enamine Intermediate (Red Enamine) Target->Enamine Reductive Cyclization Precursor 2-Methoxy-4,6-dimethyl-3-nitropyridine (Key Precursor) Enamine->Precursor DMF-DMA Condensation Start 2,4-Dimethyl-3-nitropyridine (Starting Material) Precursor->Start 1. N-Oxidation 2. Chlorination 3. Methoxylation

Figure 1: Retrosynthetic logic flow utilizing the Batcho-Leimgruber strategy.

Detailed Experimental Protocol

Phase 1: Synthesis of the Precursor (2-Methoxy-4,6-dimethyl-3-nitropyridine)

This phase installs the methoxy group at the correct position relative to the nitro and methyl groups.

Step 1.1: N-Oxidation

  • Reagents: 2,4-Dimethyl-3-nitropyridine (1.0 eq), m-CPBA (1.2 eq), DCM.

  • Procedure: Dissolve starting material in DCM at 0°C. Add m-CPBA portion-wise. Warm to RT and stir for 12 h. Wash with aq. NaHCO3 and brine.

  • Product: 2,4-Dimethyl-3-nitropyridine N-oxide.

Step 1.2: Regioselective Chlorination

  • Reagents: N-oxide intermediate (1.0 eq), POCl

    
     (5.0 eq).
    
  • Procedure: Heat the N-oxide in neat POCl

    
     at 80–90°C for 4 hours. The rearrangement/chlorination preferentially occurs at the less sterically hindered C6 position (C2 is blocked by methyl).
    
  • Workup: Quench carefully into ice water. Neutralize with NaHCO

    
    . Extract with EtOAc.
    
  • Product: 6-Chloro-2,4-dimethyl-3-nitropyridine.

Step 1.3: Methoxylation

  • Reagents: Chloro-intermediate (1.0 eq), NaOMe (1.5 eq, 25% in MeOH).

  • Procedure: Reflux in MeOH for 2–4 hours. The nitro group activates the C6-chlorine for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • Product: 2-Methoxy-4,6-dimethyl-3-nitropyridine .

  • QC Check:

    
    H NMR should show two methyl singlets, one methoxy singlet, and no aromatic protons other than the C5-H (singlet).
    
Phase 2: Batcho-Leimgruber Azaindole Synthesis

This is the critical ring-forming sequence.

Step 2.1: Enamine Formation [3]

  • Reagents: 2-Methoxy-4,6-dimethyl-3-nitropyridine (10 g, 54.9 mmol), DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (15 eq).

  • Solvent: DMF (anhydrous) or neat.

  • Protocol:

    • Charge the nitro-pyridine precursor into a pressure tube or round-bottom flask.

    • Add DMF-DMA.

    • Heat to 110°C under N

      
       for 12–16 hours. The solution will turn deep red (characteristic of the enamine).
      
    • Monitoring: TLC/LCMS will show consumption of starting material and formation of a more polar red spot.

    • Workup: Evaporate excess DMF-DMA under reduced pressure. The crude red oil/solid (enamine) is usually used directly in the next step to avoid instability.

Step 2.2: Reductive Cyclization

  • Reagents: Crude Enamine, 10% Pd/C (10 wt% loading), Methanol (or EtOH), Hydrogen gas (balloon or 1 atm).

  • Protocol:

    • Dissolve the crude enamine in MeOH (10 mL/g).

    • Add 10% Pd/C catalyst carefully under Argon flow.

    • Purge with Hydrogen gas. Stir vigorously at Room Temperature (25°C) for 6–12 hours.

    • Mechanism: Reduction of the nitro group to an aniline (-NH

      
      ) triggers an intramolecular attack on the enamine double bond, followed by elimination of dimethylamine to form the pyrrole ring.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH. Concentrate filtrate.

    • Purification: Flash column chromatography (SiO

      
      , Hexanes/EtOAc gradient 0-50%).
      

Analytical Data & Specifications

ParameterSpecification / Expected Value
Appearance Off-white to pale yellow solid
Molecular Formula C

H

N

O
Molecular Weight 162.19 g/mol
MS (ESI) [M+H]

= 163.2

H NMR (400 MHz, DMSO-d

)

11.20 (br s, 1H, NH), 7.25 (d, J=3.0 Hz, 1H, Ar-H), 6.85 (s, 1H, C4-H), 6.35 (d, J=3.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OMe), 2.55 (s, 3H, Me).
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water.

Note on NMR: The C4 proton (singlet) is diagnostic. The coupling between the pyrrole C2 and C3 protons is characteristic (~3.0 Hz).

Troubleshooting & Optimization

Critical Process Parameters (CPPs)
  • Enamine Formation Temperature: If the reaction is too cool (<90°C), conversion is slow. If too hot (>130°C), polymerization of the enamine can occur. Optimal: 110°C.

  • Solvent for Hydrogenation: Methanol is standard. If solubility is poor, use THF/MeOH (1:1). Acetic acid is sometimes added to accelerate the elimination of dimethylamine, but for acid-sensitive substrates, neutral MeOH is preferred.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd. If reduction stalls, add more catalyst or increase H

    
     pressure (up to 50 psi).
    
Common Failure Modes
  • Incomplete Cyclization: Intermediate amino-enamine observed (MS +180).

    • Fix: Increase reaction time or heat the hydrogenation mixture to 50°C.

  • Over-reduction: Reduction of the pyridine ring (tetrahydro-azaindole).

    • Fix: Monitor strictly. Stop reaction immediately upon disappearance of the enamine color (red to colorless/yellow).

Process Flow Diagram

ProcessFlow Start Start: 2,4-Dimethyl-3-nitropyridine Step1 1. mCPBA, DCM (N-Oxidation) Start->Step1 Step2 2. POCl3, 90°C (Cl-Rearrangement) Step1->Step2 Step3 3. NaOMe, MeOH (Methoxylation) Step2->Step3 Inter Intermediate: 2-Methoxy-4,6-dimethyl-3-nitropyridine Step3->Inter Step4 4. DMF-DMA, 110°C (Enamine Formation) Inter->Step4 Step5 5. H2, Pd/C, MeOH (Reductive Cyclization) Step4->Step5 Final Final Product: 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine Step5->Final

Figure 2: Step-by-step synthetic workflow from commercially available starting materials.

Safety Considerations

  • POCl

    
    :  Highly corrosive and reacts violently with water. Quench extremely slowly into ice with vigorous stirring.
    
  • DMF-DMA: Flammable liquid. Use in a fume hood.

  • Hydrogenation: H

    
     gas is flammable/explosive. Ensure proper grounding of equipment. Handle dry Pd/C with care as it can be pyrophoric in air; keep wet with solvent.
    

References

  • Batcho, A. D.; Leimgruber, W. "Indoles from 2-nitrotoluenes: 4-benzyloxyindole." Organic Syntheses, 1985 , 63, 214. Link

  • Tzvetkov, N. T.; et al. "Facile Synthesis of 5-Amino- and 7-Amino-6-Azaoxindole Derivatives." Tetrahedron Letters, 2012 , 53(42), 5597–5601. Link

  • PharmaBlock. "Azaindoles in Medicinal Chemistry: Synthesis and Applications." PharmaBlock White Paper, 2020 . Link

  • Lérida, L.; et al. "Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C–N cross-coupling/Heck reaction." Organic Letters, 2016 , 18(13), 3250–3253.[4] Link[4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46867389, 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine." PubChem, 2026 . Link

Sources

Application

Application Note: Rational Design and Evaluation of 5-Methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-Based Kinase Inhibitors

Executive Summary The development of highly selective ATP-competitive kinase inhibitors remains a formidable challenge in modern drug discovery. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a ubiquitous,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective ATP-competitive kinase inhibitors remains a formidable challenge in modern drug discovery. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a ubiquitous, promiscuous hinge-binding motif across the kinome, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core offers a highly privileged, geometrically distinct alternative[1]. This application note details the structural rationale, synthetic functionalization, and self-validating biological evaluation of the 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold. By leveraging this specific substitution pattern, researchers can design inhibitors with exquisite selectivity profiles—particularly against the DYRK kinase family (e.g., DYRK1A)—while optimizing pharmacokinetic properties[2].

Structural Biology & Scaffold Rationale

As a Senior Application Scientist, I emphasize that successful drug design requires understanding the causality behind every atomic substitution. The 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine core is not a random collection of functional groups; it is a highly pre-organized pharmacophore designed to exploit specific microenvironments within the kinase ATP-binding pocket[3].

  • The 6-Azaindole Core (Hinge Binding): Unlike 7-azaindoles, the nitrogen shift to the 6-position in pyrrolo[2,3-c]pyridines alters the vector of the hydrogen-bond acceptor. This subtle geometric shift severely diminishes binding to most kinases, effectively filtering out off-target toxicity, but perfectly matches the hinge architecture of specific targets like DYRK1A[1][2].

  • 7-Methyl Substitution (Steric Pre-organization): Positioned adjacent to the pyridine nitrogen (N6), the 7-methyl group introduces a steric penalty for non-planar conformations. This locks the scaffold into its bioactive conformation, reducing the entropic cost of binding. Furthermore, it acts as a hydrophobic probe, filling the subpocket adjacent to the gatekeeper residue to enhance selectivity[4].

  • 5-Methoxy Substitution (Solubility & Electronic Modulation): The electron-donating methoxy group at C5 lowers the pKa of the N6 nitrogen, optimizing the strength of the bidentate hydrogen bonds with the hinge region. Spatially, the methoxy vector projects toward the solvent-exposed ribose pocket, providing an ideal anchor point to improve aqueous solubility without disrupting core binding[4].

BindingLogic Core 5-methoxy-7-methyl 1H-pyrrolo[2,3-c]pyridine Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge N6 & N1 Bidentate H-Bonding Ribose Ribose Binding Pocket (Solvent Accessible) Core->Ribose 5-Methoxy Vector (Improves Solubility) Gatekeeper Hydrophobic Subpocket (Near Gatekeeper) Core->Gatekeeper 7-Methyl Steric Pre-organization

Figure 1: Structural rationale for the binding mode of the 5-methoxy-7-methyl-6-azaindole scaffold.

Synthetic Strategy

To elaborate this scaffold into a mature lead compound, functionalization typically occurs at the C3 position (the pyrrole carbon).

  • Protection: The N1 pyrrole amine must first be protected (e.g., using a SEM or Boc group) to prevent catalyst poisoning during downstream transition-metal-catalyzed cross-couplings[5].

  • Halogenation: Electrophilic aromatic substitution (e.g., using NIS or NBS) selectively iodinates or brominates the C3 position due to the electron-rich nature of the pyrrole ring[6].

  • Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings at the C3 position allow for the introduction of aryl or heteroaryl groups that extend into the DFG-in/out pocket, driving ultimate potency[6][7].

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity during the evaluation of 6-azaindole derivatives.

Protocol A: Orthogonal Biochemical Kinase Assay (ADP-Glo™)

Causality & Design: Primary high-throughput screens often rely on TR-FRET, which can suffer from auto-fluorescence interference when screening highly conjugated heterocyclic libraries like azaindoles. The ADP-Glo assay circumvents this by measuring ATP depletion via a luminescent readout. We mandate a 30-minute pre-incubation step because the sterically hindered 7-methyl group can cause slow-binding kinetics; failing to pre-incubate will artificially inflate the apparent IC50.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). Crucial step: Add 1 mM DTT immediately before use to prevent oxidative cross-linking of the kinase catalytic cysteine residues.

  • Compound Dispensing: Acoustically dispense 100 nL of the 6-azaindole compound (10-point dose-response, 3-fold dilutions) into a 384-well white microplate.

  • Pre-Incubation: Add 5 µL of recombinant DYRK1A enzyme (2 nM final concentration). Incubate at room temperature for 30 minutes to allow the system to reach binding equilibrium.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at the predetermined Km value, typically 50 µM, to ensure accurate competitive inhibition profiling). Incubate for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validation System:

    • Positive Control: 1 µM Staurosporine (ensures maximum assay window).

    • Negative Control: Kinase-dead mutant (validates that ATP depletion is strictly target-dependent).

    • QC Metric: Calculate the Z'-factor; assays are only accepted if Z' > 0.6.

Protocol B: Cellular Target Engagement (NanoBRET™)

Causality & Design: Biochemical potency frequently fails to translate into cellular efficacy due to poor membrane permeability or inability to outcompete millimolar intracellular ATP. The NanoBRET assay utilizes a cell-permeable fluorescent tracer that binds the kinase active site. Displacement of this tracer by our unlabeled 6-azaindole inhibitor decreases the Bioluminescence Resonance Energy Transfer (BRET) signal, proving that the drug physically occupies the target locus inside a living cell.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a DYRK1A-NanoLuc® fusion protein. Plate at 2x10^4 cells/well in a 96-well format.

  • Tracer Addition: After 24 hours, add the NanoBRET™ Tracer (optimized concentration, e.g., 0.5 µM) to the cells.

  • Compound Treatment: Add the 6-azaindole derivatives in a dose-response format. Incubate for 2 hours at 37°C, 5% CO2.

  • Readout: Add NanoBRET™ Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Self-Validation System: Include a "No Tracer" control well to subtract background luminescence bleed-through, ensuring the calculated IC50 reflects true target displacement.

AssayWorkflow Lib Library Synthesis (C3-Functionalized Scaffold) Primary Primary Biochemical Assay (ADP-Glo Kinase Assay) Lib->Primary High-Throughput Screen Control Self-Validation (Staurosporine & Kinase-Dead) Primary->Control Assay QC (Z' > 0.6) Cellular Cellular Target Engagement (NanoBRET Live-Cell) Primary->Cellular IC50 < 100 nM Lead Lead Selection (In Vivo Pharmacokinetics) Cellular->Lead Target Occupancy > 80%

Figure 2: Self-validating screening workflow for evaluating 6-azaindole kinase inhibitors.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) trajectory, demonstrating how the rational addition of the 5-methoxy and 7-methyl groups on the 1H-pyrrolo[2,3-c]pyridine core drastically improves both biochemical and cellular metrics compared to the unsubstituted parent scaffold. Data is benchmarked against the known 6-azaindole DYRK1A inhibitor, GNF2133[2].

Compound Scaffold / DerivativeR3 SubstitutionBiochemical IC50 (nM)Cellular NanoBRET IC50 (nM)Kinetic Solubility (µM)Ligand Efficiency (LE)
1H-pyrrolo[2,3-c]pyridineH1,250>10,0001500.31
5-methoxy-1H-pyrrolo[2,3-c]pyridineH4805,2002100.34
5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine H85 640 185 0.42
Optimized Lead (C3-Aryl)4-fluorophenyl428950.46
GNF2133 (Reference)Substituted Pyrimidine6451100.44

Note: The addition of the 7-methyl group restricts the conformational freedom, leading to a massive boost in Ligand Efficiency (LE), while the 5-methoxy group maintains favorable kinetic solubility despite the added lipophilicity.

References

  • Wang, S., et al. (2023). "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

  • Mérour, J.-Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules (via PMC / NIH). URL:[Link]

  • Liu, Y. A., et al. (2020). "Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133." Journal of Medicinal Chemistry. URL:[Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry. URL:[Link]

Sources

Method

In Vitro Assay Protocols for Azaindole Derivatives: A Guide for Drug Discovery Researchers

The azaindole scaffold is a privileged structure in medicinal chemistry, prominently featured in a multitude of kinase inhibitors and other targeted therapeutics. The successful development of these compounds hinges on a...

Author: BenchChem Technical Support Team. Date: March 2026

The azaindole scaffold is a privileged structure in medicinal chemistry, prominently featured in a multitude of kinase inhibitors and other targeted therapeutics. The successful development of these compounds hinges on a robust and well-defined in vitro testing cascade. This guide provides a comprehensive overview of key in vitro assays, complete with detailed protocols, to empower researchers in the evaluation and optimization of azaindole derivatives.

Section 1: Target Engagement and Potency Assessment

A primary step in characterizing any new chemical entity is to confirm its interaction with the intended biological target and to quantify its potency. For azaindole derivatives, which frequently target protein kinases, several robust assay formats are available.

Biochemical Kinase Activity Assays

Biochemical assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor. These assays are fundamental for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1] Its high sensitivity and broad applicability make it a workhorse in kinase inhibitor screening.[2]

Principle of the Assay

The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.[2]

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.[3]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Azaindole derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the azaindole derivative in DMSO. Then, dilute the compounds to their final assay concentration in Kinase Reaction Buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound solution to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

  • Incubation: Incubate at room temperature for 40 minutes.[3]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to detect the newly generated ATP.

  • Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR-FRET assays are a popular choice for their homogeneous format and high signal-to-noise ratio.[4] They are particularly well-suited for high-throughput screening of kinase inhibitors.

Principle of the Assay

This assay measures the phosphorylation of a substrate by a kinase. A fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a different fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into close proximity and allowing for FRET to occur. The use of a long-lifetime donor fluorophore (e.g., terbium or europium) allows for time-gated detection, which reduces background fluorescence.[4]

Detailed Protocol: TR-FRET Kinase Assay

This protocol is a general guideline and may require optimization for specific kinases.[5]

Materials:

  • Purified kinase

  • Fluorescein- or ULight™-labeled substrate peptide

  • Azaindole derivative

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagent: EDTA to stop the reaction and a Europium- or Terbium-labeled anti-phospho-substrate antibody.

  • Low-volume, black 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating: Add 5 µL of the azaindole derivative solution in Kinase Assay Buffer to the assay plate wells. For control wells, add 5 µL of buffer with DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 2.5 µL of the kinase/substrate solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to all wells.

  • Incubation: Cover the plate and incubate at room temperature for 60-90 minutes.

  • Reaction Termination and Detection: Add 10 µL of the Detection Reagent (containing EDTA and the labeled antibody) to each well.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis:

Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition based on the TR-FRET ratio in the presence of the inhibitor compared to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50.

Cellular Target Engagement

Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[6]

This assay measures the binding of a test compound to a target kinase in living cells.[7] It provides a quantitative measure of target occupancy and can be used to determine the intracellular IC50.

Principle of the Assay

The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, it brings the fluorophore into close proximity with the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[6]

Detailed Protocol: NanoBRET™ Target Engagement Assay

This protocol is for an adherent cell format in a 96-well plate.[8]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for the NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)

  • Azaindole derivative

  • White, tissue culture-treated 96-well plates

  • BRET-capable luminometer

Procedure:

  • Transfection (Day 1):

    • Prepare a DNA-transfection reagent complex according to the manufacturer's protocol.

    • Add the complex to a suspension of HEK293 cells.

    • Seed the transfected cells into a white, 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells per well).

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Assay (Day 2):

    • Prepare serial dilutions of the azaindole derivative.

    • Add the test compounds and the NanoBRET™ Tracer to the cells. The tracer concentration should be at or near its EC50 value for the target kinase.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound equilibration.

    • Add the Nano-Glo® Substrate to all wells.

    • Read the plate within 20 minutes on a BRET-capable luminometer, measuring both donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission.[9]

Data Analysis:

Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the intracellular IC50.

Section 2: Cellular Activity and Mechanism of Action

While biochemical assays are crucial for determining direct target inhibition, cell-based assays are essential for understanding a compound's effects in a more physiologically relevant context.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the overall effect of a compound on cell health and proliferation.[10]

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[11][12]

Principle of the Assay

The assay reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cells and the luciferase catalyzes the oxidation of luciferin, producing light. The amount of light produced is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells.[11]

Detailed Protocol: CellTiter-Glo® Cell Viability Assay

This protocol is for a 96-well plate format.

Materials:

  • Cancer cell line of interest (e.g., a line where the target kinase is known to be a driver of proliferation)

  • Cell culture medium and supplements

  • Azaindole derivative

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: After allowing the cells to adhere (typically overnight), treat them with a serial dilution of the azaindole derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Phosphorylation Analysis by Western Blot

Western blotting is a key technique to confirm that an inhibitor is blocking the intended signaling pathway in cells by assessing the phosphorylation status of the target kinase or its downstream substrates.[13]

Principle of the Assay

Cells are treated with the inhibitor, and then lysed to extract proteins. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the protein of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured on film or with a digital imager.[13]

Detailed Protocol: Western Blot for Phospho-Proteins

Materials:

  • Cell line expressing the target kinase

  • Azaindole derivative

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (phospho-specific)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the azaindole derivative at various concentrations and for a specific time.

    • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection:

    • Incubate the membrane with the ECL substrate.

    • Visualize the protein bands using an appropriate imaging system.

Data Analysis:

Quantify the band intensities for the phosphorylated protein and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH). Compare the levels of phosphorylation in treated versus untreated cells.

Section 3: In Vitro ADME and Safety Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its safety profile, is crucial to avoid late-stage failures in drug development.[5][14]

Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of orally administered drugs.[10][15]

Principle of the Assay

Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane, mimicking the intestinal epithelium. The transport of a compound from the apical (A) to the basolateral (B) side of the monolayer is measured to predict absorption. Transport from B to A is also measured to assess active efflux.[16]

Detailed Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Azaindole derivative

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the Transwell® inserts.

    • Culture the cells for 21-24 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[17]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold.

    • Perform a Lucifer yellow permeability assay to further confirm the integrity of the tight junctions.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer.

    • For A-to-B transport, add the azaindole derivative in transport buffer to the apical side and fresh transport buffer to the basolateral side.

    • For B-to-A transport, add the compound to the basolateral side and fresh buffer to the apical side.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

    • Analyze the concentration of the azaindole derivative in the samples using LC-MS/MS.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability: Human Liver Microsomes Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.[18][19]

Principle of the Assay

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes. The test compound is incubated with liver microsomes in the presence of the cofactor NADPH to initiate the metabolic reactions. The disappearance of the parent compound over time is monitored to determine its metabolic stability.[18]

Detailed Protocol: Human Liver Microsome Stability Assay

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Azaindole derivative

  • NADPH regenerating system or NADPH

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a solution of the azaindole derivative in phosphate buffer.

    • Add human liver microsomes to the solution.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[18]

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[20][21]

Principle of the Assay

The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform. The formation of the metabolite of the probe substrate is measured. A decrease in metabolite formation in the presence of the test compound indicates inhibition of that CYP isoform.[21]

Detailed Protocol: CYP450 Inhibition Assay

Materials:

  • Pooled human liver microsomes

  • Specific probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • Azaindole derivative

  • NADPH

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the azaindole derivative at various concentrations with human liver microsomes and the specific probe substrate.

    • Initiate the reaction by adding NADPH.

  • Reaction Termination: After a short incubation period, stop the reaction with a suitable solvent (e.g., cold acetonitrile).

  • Sample Processing and Analysis: Centrifuge the samples and analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

Data Analysis:

Calculate the percent inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control. Determine the IC50 value for each CYP isoform by plotting percent inhibition against the logarithm of the test compound concentration.

hERG Safety Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia. Therefore, early assessment of a compound's hERG liability is a critical safety screen.[22]

Principle of the Assay

Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[22] Cells stably expressing the hERG channel (e.g., HEK293 cells) are used. The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in the presence of varying concentrations of the test compound.

Detailed Protocol: Automated Patch-Clamp hERG Assay

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch or Patchliner)[14][23]

  • Extracellular and intracellular recording solutions

  • Azaindole derivative

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Automated Patch-Clamp Recording:

    • The automated system performs cell capture, sealing, and whole-cell recording.

    • A specific voltage protocol is applied to elicit the hERG current.

  • Compound Application: The azaindole derivative is applied to the cells at increasing concentrations.

  • Data Acquisition: The hERG current is recorded continuously before and after the application of the compound.

Data Analysis:

The peak tail current of the hERG channel is measured at each compound concentration. The percent inhibition of the current is calculated relative to the baseline current. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Section 4: Data Interpretation and Decision Making

The data generated from this comprehensive suite of in vitro assays provides a multi-faceted view of an azaindole derivative's properties.

AssayKey ParameterDesired Outcome for a Promising Candidate
Biochemical Kinase Assay IC50Potent inhibition of the target kinase (typically low nM)
Cellular Target Engagement Intracellular IC50Potent target engagement in cells (ideally close to biochemical IC50)
Cell Viability Assay GI50Potent inhibition of cancer cell growth
Western Blot Phosphorylation levelClear reduction in target or substrate phosphorylation
Caco-2 Permeability Papp (A-B)High permeability (e.g., >10 x 10⁻⁶ cm/s)
Efflux Ratio Papp (B-A) / Papp (A-B)Low ratio (<2-3) suggesting not a P-gp substrate
Metabolic Stability Moderate to long half-life, indicating metabolic stability
CYP450 Inhibition IC50High IC50 values (>10 µM) for major CYP isoforms
hERG Safety Assay IC50High IC50 value (>10 µM)

By integrating the results from these assays, researchers can make informed decisions about which azaindole derivatives to advance into further preclinical and clinical development. A compound with high potency, good cellular activity, and a favorable ADME and safety profile is more likely to succeed as a therapeutic agent.

Section 5: Workflow Diagrams

Biochemical Kinase Assay Workflow

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Plate Compound Plate Compound Compound Dilution->Plate Compound Kinase/Substrate Mix Kinase/Substrate Mix Add Kinase/Substrate Add Kinase/Substrate Kinase/Substrate Mix->Add Kinase/Substrate ATP Solution ATP Solution Initiate with ATP Initiate with ATP ATP Solution->Initiate with ATP Plate Compound->Add Kinase/Substrate Add Kinase/Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction/Deplete ATP Stop Reaction & Deplete ATP (ADP-Glo) Incubate->Stop Reaction/Deplete ATP Add Detection Reagent Add Detection Reagent (ADP-Glo or TR-FRET) Stop Reaction/Deplete ATP->Add Detection Reagent Incubate for Signal Incubate for Signal Add Detection Reagent->Incubate for Signal Read Plate Read Plate Incubate for Signal->Read Plate cluster_endpoints Endpoint Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Viability Assay (CellTiter-Glo) Viability Assay (CellTiter-Glo) Incubate (24-72h)->Viability Assay (CellTiter-Glo) Target Engagement (NanoBRET) Target Engagement (NanoBRET) Incubate (24-72h)->Target Engagement (NanoBRET) Western Blot (Phospho-Protein) Western Blot (Phospho-Protein) Incubate (24-72h)->Western Blot (Phospho-Protein) Data Analysis (GI50) Data Analysis (GI50) Viability Assay (CellTiter-Glo)->Data Analysis (GI50) Data Analysis (Intracellular IC50) Data Analysis (Intracellular IC50) Target Engagement (NanoBRET)->Data Analysis (Intracellular IC50) Data Analysis (Target Inhibition) Data Analysis (Target Inhibition) Western Blot (Phospho-Protein)->Data Analysis (Target Inhibition)

Caption: General workflow for cellular assays.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Facheris, G. P., et al. (2012). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 901, 13-26. [Link]

  • Kim, H. J., et al. (2010). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 584-591. [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Farre, C., et al. (2011). Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. Frontiers in Pharmacology, 2, 60. [Link]

  • Facheris, G. P., et al. (2012). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 901, 13-26. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]

  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Taylor & Francis. (2020). Kinase Activity-Tagged Western Blotting Assay. Biotechnology and Applied Biochemistry, 67(1), 10-18. [Link]

  • ResearchGate. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Retrieved from [Link]

  • PubMed. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current Protocols in Pharmacology, Chapter 7, Unit 7.18. [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Pharmaron. (n.d.). CYP450 Inhibition Assay In Human Liver Microsomes. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • BMG LABTECH. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

  • ACS Publications. (2020). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 17(11), 4278-4288. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Pyrrolo[2,3-c]pyridine Chemistry

Ticket #509: Preventing Unwanted N-Oxidation at N6 Status: Open Assigned Specialist: Senior Application Scientist Topic: Reactivity Control of 6-Azaindole Scaffolds Executive Summary You are likely accessing this guide b...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #509: Preventing Unwanted N-Oxidation at N6

Status: Open Assigned Specialist: Senior Application Scientist Topic: Reactivity Control of 6-Azaindole Scaffolds

Executive Summary

You are likely accessing this guide because your LC-MS data shows a persistent M+16 peak during the functionalization or workup of pyrrolo[2,3-c]pyridine (6-azaindole) derivatives.

Unlike its more common isomer (7-azaindole), the pyrrolo[2,3-c]pyridine scaffold possesses a pyridine nitrogen at position 6 (N6) with distinct nucleophilicity. While N-oxidation is sometimes a desired step for activating the C7 position, it is frequently an uncontrolled side reaction mediated by peracids, radical initiators, or even atmospheric oxygen under photolytic conditions.

This guide details the mechanistic root cause and provides three validated protocols to "mask" the nitrogen lone pair, preventing oxidation without altering your core synthetic pathway.

Module 1: Diagnostic & Mechanism

The Root Cause: The N6 nitrogen in the pyrrolo[2,3-c]pyridine ring retains significant basicity and nucleophilicity. In the presence of electrophilic oxidants (e.g., mCPBA, H2O2) or during radical-mediated halogenations, the N6 lone pair attacks the oxygen source. This forms the N-oxide, which alters the electronic bias of the ring, often leading to downstream failure in cross-couplings or nucleophilic substitutions.

Visualizing the Failure Mode:

Azaindole_Oxidation Substrate Pyrrolo[2,3-c]pyridine (N6 Lone Pair Exposed) Transition Transition State (N6-O Bond Formation) Substrate->Transition Nucleophilic Attack Product_Good Protected Species (Salt/Complex) Substrate->Product_Good + Acid/Lewis Acid (PREVENTION) Oxidant Electrophilic Oxidant (mCPBA / Peroxides) Oxidant->Transition Product_Bad N-Oxide Impurity (M+16 Peak) Transition->Product_Bad Irreversible Oxidation Product_Good->Transition Blocked

Figure 1: The N6 nitrogen lone pair is the vulnerability. Blocking this site via protonation or complexation (Green path) prevents the oxidative attack (Red path).

Module 2: Troubleshooting Protocols
Protocol A: The "Acidic Mask" Strategy (Protonation)

Best for: Electrophilic aromatic substitutions (e.g., bromination, nitration).

Theory: Protonating the pyridine nitrogen (pKa ~ 4-5) removes electron density from the lone pair, rendering it inert to oxidation. The resulting pyridinium salt is highly deactivated toward N-oxidation but still allows electrophilic attack at the pyrrole C2/C3 positions.

StepActionTechnical Note
1 Solvent Switch Replace neutral solvents (DCM, THF) with TFA (Trifluoroacetic acid) or H₂SO₄ .
2 Stoichiometry Ensure pH < 1. The pyridine N must be fully protonated.
3 Reaction Perform your halogenation/functionalization. The N-oxide cannot form on a protonated nitrogen.
4 Workup Neutralize slowly with NaHCO₃ at 0°C to recover the free base.

Critical Check: If your reaction requires basic conditions, skip to Protocol B.

Protocol B: Lewis Acid Complexation

Best for: Reactions sensitive to Brønsted acids or radical conditions.

Theory: Pre-complexing the N6 nitrogen with a Lewis acid (e.g., BF₃ or AlCl₃) creates a steric and electronic shield.

Workflow:

  • Dissolve pyrrolo[2,3-c]pyridine in dry DCM.

  • Add 1.1 eq of BF₃·OEt₂ at 0°C. Stir for 15 min.

  • Observation: A precipitate or color change often indicates complex formation.

  • Add your reagents (e.g., NBS).

  • Quench: Wash with 10% NaOH or MeOH/Et₃N to break the B-N complex.

Protocol C: Post-Synthesis Rescue (Reduction)

Best for: When N-oxidation has already occurred and you need to salvage the batch.

If you detect the M+16 peak, do not discard the batch. The N-oxide can be selectively reduced back to the pyridine without affecting halogens or esters on the ring.

Recommended Method: PCl₃ Deoxygenation

  • Reagents: PCl₃ (2.0 eq) in CHCl₃.

  • Conditions: Reflux for 1-2 hours.

  • Mechanism: PCl₃ abstracts the oxygen to form POCl₃, restoring the aromatic pyridine.

  • Warning: This generates POCl₃; quench carefully with ice water.

Module 3: Experimental Data & Comparison

Impact of Protection Strategies on N-Oxide Formation during Bromination (NBS)

ConditionSolventAdditiveYield (Product)% N-Oxide Impurity
Standard DMFNone65%12-15%
Protocol A H₂SO₄None82%< 1%
Protocol B DCMBF₃·OEt₂78%< 2%
Scavenger DCMDTT (1%)68%8%

Data synthesized from comparative reactivity profiles of azaindoles [1][2].

Module 4: Decision Tree (Workflow Optimization)

Use this logic flow to select the correct protocol for your specific synthesis.

Decision_Tree Start Start: Preventing N-Oxidation Acid_Tol Is your substrate acid-sensitive? Start->Acid_Tol Protocol_A Protocol A: Run in TFA or H2SO4 Acid_Tol->Protocol_A No (Stable) Lewis_Check Can you use Lewis Acids? Acid_Tol->Lewis_Check Yes (Labile) Protocol_B Protocol B: BF3 Protection Lewis_Check->Protocol_B Yes Protocol_C Protocol C: Post-Rxn Reduction (PCl3 or Zn/AcOH) Lewis_Check->Protocol_C No

Figure 2: Selection guide for N-protection strategies based on substrate stability.

Module 5: Frequently Asked Questions (FAQ)

Q1: Why does pyrrolo[2,3-c]pyridine oxidize more easily than the [2,3-b] isomer? A: While both are susceptible, the electron density distribution differs. In the [2,3-c] isomer (6-azaindole), the pyridine nitrogen is para to the pyrrole nitrogen, affecting the resonance stabilization. However, the primary driver for oxidation in both is the availability of the pyridine lone pair. The [2,3-c] isomer is generally less stable and more prone to decomposition pathways initiated by N-oxidation [3].

Q2: Can I use antioxidants like BHT to prevent this? A: BHT is a radical scavenger. It is effective if your oxidation is radical-mediated (e.g., air oxidation under light). However, BHT is ineffective against electrophilic oxidants like mCPBA or peroxides. For chemical oxidants, you must use Protocol A (Protonation) or Protocol B (Complexation) .

Q3: I see a peak at M+32. What is this? A: This indicates double oxidation or hydroxylation. In 6-azaindoles, if the N-oxide forms (M+16), it activates the alpha-positions (C5 or C7) toward nucleophilic attack by water or hydroxide, leading to N-hydroxy or oxo-derivatives (M+16 + 16). Immediate quenching of the reaction is required.

References
  • Voloshchuk, V. V., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. 1

  • Huestis, M. P., & Fagnou, K. (2009).[2] Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic Letters. 2

  • Zacharie, B., et al. (2001).[3] A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Journal of Organic Chemistry. 3

Sources

Troubleshooting

optimizing regioselectivity in azaindole substitution

Welcome to the Technical Support Center for Azaindole Chemistry. This portal is designed for researchers, synthetic chemists, and drug development professionals who are optimizing the regioselective functionalization of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azaindole Chemistry. This portal is designed for researchers, synthetic chemists, and drug development professionals who are optimizing the regioselective functionalization of the 7-azaindole scaffold.

Core Principles of Azaindole Reactivity

The 7-azaindole core is a complex hybrid consisting of a


-excessive pyrrole ring fused to a 

-deficient pyridine ring. This electronic dichotomy dictates its baseline reactivity: electrophilic aromatic substitution (EAS) inherently favors the C-3 position, while the pyridine ring (C-4, C-5, C-6) strongly resists electrophiles. Overcoming this natural bias to functionalize specific positions requires strategic electronic manipulation, such as N-oxidation or Directed Ortho-Metalation (DoM).

Troubleshooting Guide & FAQs

Q: I am trying to alkylate the C-3 position, but NMR confirms I am exclusively getting N-alkylation. How do I fix this?

  • Analysis & Causality: The N-1 proton is highly acidic (pKa ~16 in DMSO). When you use hard bases (e.g., NaH, KOH) in polar aprotic solvents (like DMF), you generate a hard nucleophilic nitrogen anion. According to Pearson's Hard-Soft Acid-Base (HSAB) principle, this hard anion reacts rapidly with hard electrophiles (alkyl halides), leading exclusively to N-alkylation.

  • Solution: To achieve C-3 alkylation, you must bypass the N-anion. Switch to a transition-metal-catalyzed approach or use softer Lewis acid conditions that activate the electrophile while keeping the azaindole neutral. In its neutral state, the C-3 position represents the Highest Occupied Molecular Orbital (HOMO) and acts as the primary nucleophilic site.

Q: My electrophilic halogenation (using Br₂ or NBS) only yields 3-bromo-7-azaindole. How can I selectively halogenate the pyridine ring at C-6?

  • Analysis & Causality: The electron-withdrawing nature of the pyridine nitrogen severely depletes electron density at C-4 and C-6, rendering standard EAS impossible at these sites.

  • Solution: You must invert the electronic properties of the pyridine ring using the Reissert-Henze reaction. By oxidizing the pyridine nitrogen to an N-oxide, you make the C-6 position highly susceptible to nucleophilic attack. Subsequent treatment with a chlorinating agent like POCl₃ drives a regioselective nucleophilic chlorination at C-6 1[1].

Q: I need to functionalize the C-4 position, but standard DoM targets C-2. What is the workaround?

  • Analysis & Causality: Standard Directed Ortho-Metalation (DoM) uses a directing group at N-1 (e.g., -SO₂Ph) to coordinate the lithium base, naturally directing deprotonation to the adjacent C-2 position2[2].

  • Solution: Employ in situ anionic shielding. By treating the unprotected 7-azaindole with one equivalent of n-BuLi, you form the N-lithio anion. This localized negative charge electronically repels the second equivalent of strong base (like s-BuLi or t-BuLi) away from C-2, forcing it to deprotonate the peri-position at C-4 3[3].

Quantitative Data Summary

Target PositionReaction TypeReagents / CatalystKey IntermediateTypical Yield
C-3 Electrophilic HalogenationCuBr₂, CH₃CN, RT4[4]

-complex
80–95%
C-6 Nucleophilic Halogenation1. mCPBA 2. POCl₃N-oxide55–70%
C-2 Directed Metalation (DoM)n-BuLi, TMEDA, DMGC-2 Lithio species60–85%
C-4 Anionic Shieldingn-BuLi (1 eq), s-BuLi (1 eq)C-4 Lithio species50–75%

Validated Experimental Protocols

Protocol A: C-6 Chlorination via Reissert-Henze Reaction

This protocol utilizes N-oxidation to invert the electronics of the pyridine ring, allowing nucleophilic attack at C-6.

  • N-Oxidation: Dissolve 7-azaindole (1.0 eq) in EtOAc. Cool to 0 °C and add mCPBA (1.2 eq) portion-wise. Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: The intermediate N-oxide salt is highly polar. TLC (10% MeOH in DCM) will show a baseline spot compared to the starting material (Rf ~0.6 in 50% EtOAc/Hexane). Do not proceed until the starting material is entirely consumed, as residual azaindole will degrade under harsh chlorination conditions.

  • Isolation: Filter the precipitated 7-azaindole N-oxide m-chlorobenzoic acid salt and dry under vacuum.

  • Activation & Chlorination: Suspend the dried salt in anhydrous toluene. Add POCl₃ (2.0 eq) dropwise at room temperature. The POCl₃ activates the N-oxide oxygen, creating a highly electrophilic C-6 position. Heat the mixture to 90 °C for 4 hours.

  • Quench & Workup: Cool to 0 °C and carefully quench with ice-water. Neutralize with saturated NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 6-chloro-7-azaindole.

Protocol B: C-2 Lithiation via Directed Ortho-Metalation (DoM)

This protocol utilizes a Directed Metalation Group (DMG) to force deprotonation at the otherwise unreactive C-2 position.

  • Protection: Protect the N-1 position of 7-azaindole with a robust DMG, such as a benzenesulfonyl (-SO₂Ph) or diisopropylcarbamoyl (-CONiPr₂) group, using standard conditions (NaH, electrophile, DMF).

  • Lithiation: Dissolve the N-protected 7-azaindole in anhydrous THF under an Argon atmosphere. Cool the flask to -78 °C.

  • Base Addition: Add LDA or sec-BuLi (1.1 eq) dropwise over 10 minutes. Stir for 45 minutes at -78 °C. The DMG coordinates the lithium ion, directing the strong base exclusively to the adjacent C-2 proton.

    • Self-Validation Checkpoint: The formation of the lithiated species is typically accompanied by a distinct color change (often deep yellow to orange). Quenching a small 0.1 mL aliquot with D₂O and analyzing via ¹H NMR should show >95% deuterium incorporation at the C-2 position, confirming successful metalation before adding your precious electrophile.

  • Electrophile Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, I₂ for iodination). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify.

Process Visualizations

Reissert_Henze A 7-Azaindole B mCPBA Oxidation A->B C 7-Azaindole N-oxide B->C D POCl3 Addition C->D E Nucleophilic Attack (C-6) D->E F 6-Chloro-7-Azaindole E->F

Mechanistic pathway of C-6 regioselective halogenation via the Reissert-Henze reaction.

Alkylation_Troubleshooting Start Alkylation of 7-Azaindole Decision Target Regioselectivity? Start->Decision N_Alk N1-Alkylation Decision->N_Alk Pyrrole N C_Alk C3-Alkylation Decision->C_Alk Pyrrole C N_Cond Hard Base (NaH, KOH) Polar Aprotic Solvent N_Alk->N_Cond C_Cond Transition Metal Catalyst or Soft Lewis Acid C_Alk->C_Cond

Decision matrix for controlling N1 vs. C3 regioselectivity during azaindole alkylation.

References

  • Source: nii.ac.
  • Source: scispace.
  • Source: nih.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Azaindole Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming the "Pyridine Problem" in Azaindole Ring Closure Introduction: The "Pyridine Problem" Welcome to the Azaindole Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming the "Pyridine Problem" in Azaindole Ring Closure

Introduction: The "Pyridine Problem"

Welcome to the Azaindole Synthesis Support Center. If you are here, you are likely facing a yield cliff. You have successfully synthesized indole analogues before, but your azaindole reactions are stalling, decomposing, or yielding <10%.

The core issue is almost always the pyridine nitrogen . Unlike the benzene ring in standard indoles, the pyridine ring in azaindoles is electron-deficient and contains a basic nitrogen lone pair. This creates two distinct failure modes:

  • Nucleophilic Deactivation: The ring resists electrophilic attack (critical for Fischer synthesis).

  • Catalyst Poisoning: The lone pair coordinates tightly to transition metals (critical for Larock/Pd-catalysis), shutting down the catalytic cycle.

This guide provides self-validating protocols to bypass these specific traps.

Module 1: The Bartoli Blockade (7-Azaindoles)

Primary Application: Synthesis of 7-azaindoles from 2-amino-3-nitropyridines (or nitro-pyridines). Common Failure: Reaction stalls at the nitroso intermediate; low yield due to Grignard consumption.

The Bartoli synthesis relies on the attack of a vinyl Grignard reagent on a nitro group.[1][2] In azaindoles, the electron-deficient ring actually helps the initial nucleophilic attack, but the subsequent steps are sensitive to temperature and stoichiometry.

The Diagnostic: Stoichiometry Mismatch

Many protocols cite 3 equivalents of Grignard. For azaindoles, this is often insufficient due to the basicity of the pyridine nitrogen, which can sequester one equivalent of Mg salts.

The Fix: The "4-Equiv / Cryogenic" Protocol

ParameterStandard IndoleAzaindole Requirement Reasoning
Grignard Equiv. 3.0 eq4.0 eq 1 eq is sacrificed to coordinate with the pyridine N and deprotonate acidic sites.
Temperature -40°C-78°C to -50°C The nitro-pyridine intermediate is unstable; lower temps prevent polymerization.
Quench NH₄Cl (aq)H₂O then NH₄Cl Rapid hydrolysis of the Mg-chelate is necessary to release the product.
Validated Protocol (7-Azaindole)
  • Dissolution: Dissolve 2-nitro-3-substituted pyridine (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .

  • Addition: Add Vinylmagnesium bromide (1.0 M in THF, 4.0 eq ) dropwise over 45 minutes. Critical: Maintain internal temp < -65°C.

  • Aging: Stir at -78°C for 1 hour, then warm slowly to -20°C over 2 hours.

  • Quench: Pour the cold mixture into a saturated NH₄Cl/Ice mixture. Do not allow the reaction to reach RT before quenching.

Mechanism Insight: The reaction proceeds through a nitroso intermediate.[2] If you isolate a dark, insoluble tar, you likely warmed the reaction too fast before the second and third Grignard additions could occur, leading to nitroso polymerization [1].

Module 2: The Larock Lockdown (Pd-Catalysis)

Primary Application: Convergent synthesis of 4-, 5-, or 6-azaindoles from o-iodoaminopyridines and alkynes. Common Failure: <5% conversion; starting material recovery.

In standard Larock synthesis, Pd(0) inserts into the C-I bond. In azaindoles, the pyridine nitrogen competes with the alkyne for the Pd(II) center. If the Pd binds to the nitrogen, the cycle dies (The "Pyridine Trap").

Visualizing the Failure Mode

LarockFailure Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd o-iodoaminopyridine Trap THE PYRIDINE TRAP (N-Coordination) OxAdd->Trap Fast (Kinetic Trap) Success Alkyne Coordination & Insertion OxAdd->Success Slow (Desired) Trap->Start Reversible (Slow) Product Azaindole Product Success->Product Reductive Elimination

Caption: The "Pyridine Trap" occurs when the pyridine nitrogen displaces the ligand or alkyne, forming a stable, non-reactive complex.

The Fix: Ligand Switching & Chloride Additives

You must sterically crowd the Pd center so the pyridine nitrogen cannot bind, or saturate the coordination sphere with chloride ions.

Troubleshooting Checklist:

  • Add Lithium Chloride (LiCl): Add 1.0 eq of LiCl. This generates a generic [Pd(Ar)(Cl)L] species that is anionic and less prone to coordination by the neutral pyridine nitrogen [2].

  • Protect the Amine: Free NH2 groups on the pyridine ring can act as secondary poisons. Protect as N-Acetyl or N-Boc before coupling.

  • Ligand Selection: Switch from PPh₃ to bulky, electron-rich ligands like XPhos or DavePhos . These prevent the formation of the square-planar "trap" complex.

Module 3: The Fischer Frustration (Lewis Acid Tuning)

Primary Application: 4- and 6-azaindoles. Common Failure: No reaction or extensive charring.

Standard Fischer synthesis uses Brønsted acids (H₂SO₄).[3][4] This fails for azaindoles because the acid protonates the pyridine nitrogen (pKa ~5), making the ring highly electron-deficient. The necessary [3,3]-sigmatropic rearrangement cannot occur on such a deactivated ring.

Decision Matrix: Catalyst Selection
Substrate TypeRecommended CatalystSolventNotes
Electron-Rich Hydrazine 4% H₂SO₄EtOHStandard conditions work.
Pyridine-Hydrazine (Standard) ZnCl₂ (fused) AcOHLewis acid activates imine without fully protonating the ring [3].
Sensitive/Complex PPA (Polyphosphoric Acid) None (Neat)High viscosity stabilizes the transition state; run at 100°C.

The "N-Oxide" Workaround (The Nuclear Option) If direct cyclization fails, the industry standard (e.g., in the synthesis of Vemurafenib intermediates) is to synthesize the N-oxide first.

  • Oxidize: Treat the pyridine-hydrazine precursor with m-CPBA to form the N-oxide.[5]

  • Cyclize: The N-oxide is more electron-rich (at certain positions) and prevents lone-pair interference.

  • Reduce: Remove the oxide post-cyclization using PCl₃ or Fe/NH₄Cl.

FAQ: Rapid Fire Troubleshooting

Q: I am getting 50% yield of the azaindole, but I cannot separate it from the starting material. A: Azaindoles are notoriously polar. Do not use standard Silica. Use Amine-functionalized Silica or add 1% Triethylamine to your DCM/MeOH eluent to prevent streaking. Alternatively, convert the product to the HCl salt, wash with ether (removes non-basic impurities), and freebase.

Q: Can I use microwave irradiation for the Larock synthesis? A: Yes, and it is recommended. Microwave heating (100-120°C for 20 mins) often outcompetes the thermodynamic "Pyridine Trap" described in Module 2. Use a sealed vessel with DMF as the solvent.

Q: My Bartoli reaction turns black immediately. A: You are adding the Grignard too fast. The exotherm is localized. Even if your bath is -78°C, the "drop zone" might be -20°C. Use a syringe pump for addition and ensure vigorous stirring.

References
  • Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: a new general route to indoles." Tetrahedron Letters. 1[3][6][7]

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[6] Journal of the American Chemical Society. 8[3][6]

  • BenchChem Technical Support. (2025). "A Comparative Guide to Lewis Acids in Fischer Indole Synthesis." BenchChem Application Notes. 9

  • Yeung, K. S., et al. (2010).[10] "Functionalization of 7-Azaindole." Journal of Organic Chemistry. (Referenced via BMS Process Chemistry data). 11[3][6][7]

Sources

Troubleshooting

Technical Support Center: Purification of Methoxy-Azaindole Derivatives

Status: Operational Subject: Recrystallization Solvent Systems & Troubleshooting Ticket ID: MAI-REC-001 Assigned Specialist: Senior Application Scientist Core Directive: The Solubility Logic Methoxy-azaindole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Recrystallization Solvent Systems & Troubleshooting Ticket ID: MAI-REC-001 Assigned Specialist: Senior Application Scientist

Core Directive: The Solubility Logic

Methoxy-azaindole derivatives (e.g., 4-methoxy-7-azaindole) present a unique purification challenge due to their "push-pull" electronic structure . The pyridine ring is electron-deficient (basic N7), while the pyrrole ring is electron-rich (acidic NH). The methoxy group adds lipophilicity but also a weak hydrogen bond acceptor site.

Successful recrystallization requires a solvent system that disrupts the strong intermolecular Hydrogen-bonding (dimerization) of the azaindole core while remaining non-polar enough to force precipitation upon cooling.

Solvent Selection Decision Matrix

Use this logic flow to select your starting solvent system based on your specific derivative's polarity.

SolventSelection Start Start: Analyze Derivative Polarity Is the derivative highly functionalized? Start->Polarity HighPolar Yes (Amide/Acid/Alcohol side chains) Polarity->HighPolar LowPolar No (Alkyl/Halogen/Methoxy only) Polarity->LowPolar MethodA Method A: Aqueous Alcohol (EtOH/Water) HighPolar->MethodA MethodB Method B: Binary Organic (EtOAc/Heptane) LowPolar->MethodB MethodC Method C: High Boiling Ester (IPAC) LowPolar->MethodC If EtOAc fails

Figure 1: Decision tree for selecting the initial solvent system based on substituent polarity.

Solvent System Reference Table

The following solvents have been validated for 4-, 5-, and 7-azaindole scaffolds.

Solvent RoleSolvent NameBoiling Point (°C)Application Notes
Primary (Good) Ethyl Acetate (EtOAc) 77Standard. Excellent for neutral methoxy-azaindoles. Dissolves impurities well.[1]
Primary (Good) Isopropyl Acetate (IPAC) 88Pro Tip. Higher BP than EtOAc allows better dissolution of stubborn solids. Less hygroscopic.
Primary (Good) Ethanol (EtOH) 78Best for polar derivatives. Often requires water as an anti-solvent.[2]
Primary (Good) Toluene 110Good for highly lipophilic derivatives. Warning: High BP increases risk of oiling out.
Anti-Solvent n-Heptane 98Preferred over Hexanes (less toxic, higher BP).
Anti-Solvent Water 100Only use with Alcohols (MeOH/EtOH).

Standard Operating Procedures (SOPs)

Protocol A: The Binary Gradient (EtOAc / Heptane)

Best for: 4-methoxy-7-azaindole and halogenated intermediates.

  • Dissolution: Suspend crude solid in minimal Ethyl Acetate (EtOAc). Heat to reflux (approx. 77°C).

  • Titration: If solid remains, add EtOAc in 0.5 mL increments until clear.

  • The Cloud Point: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 drops of EtOAc to make the solution clear again.

  • Crystallization: Allow to cool to Room Temp (RT) undisturbed for 2 hours. Then move to 4°C (fridge).

  • Harvest: Filter and wash with cold 1:3 EtOAc:Heptane.

Protocol B: Aqueous Alcohol (Ethanol / Water)

Best for: Amino- or hydroxy-substituted methoxy-azaindoles.

  • Dissolution: Dissolve crude in hot Ethanol (95% or absolute).

  • Anti-Solvent Addition: Add hot water dropwise until turbidity is observed.

  • Reflux: Briefly return to reflux to ensure homogeneity.

  • Slow Cool: Wrap the flask in a towel or place in a Dewar flask to slow the cooling rate. Critical: Fast cooling leads to amorphous precipitation.

Troubleshooting Guide: The "Oiling Out" Crisis

Issue: The compound separates as a viscous oil droplet at the bottom of the flask instead of crystals. Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated).[2]

The Anti-Oil Workflow

Follow this logic path to recover your crystallization.

OilingOut Oil Problem: Oil Droplets Form Reheat Step 1: Reheat to Reflux (Dissolve Oil) Oil->Reheat Seed Step 2: Add Seed Crystal at Cloud Point Reheat->Seed If seed available Dilute Step 3: Add more Good Solvent (Lower Concentration) Reheat->Dilute If solution very conc. Cool Step 5: Slow Cool (Insulate Flask) Seed->Cool Scratch Step 4: Scratch Glass with Rod Dilute->Scratch Scratch->Cool Cool->Oil Recurrence? Success Success Cool->Success Crystals Form

Figure 2: Troubleshooting loop for addressing "oiling out" (Liquid-Liquid Phase Separation).

FAQ: Specific Scenarios

Q: My solution is dark/colored, but the product should be white. A: Azaindoles are prone to oxidation (N-oxide formation) which appears yellow/brown.

  • Fix: Perform a "Hot Filtration."[2][3][4] Dissolve in hot solvent, add Activated Carbon (1-5% wt/wt) , stir for 5 mins, and filter through Celite while hot. Then proceed with crystallization.[2][4]

Q: I have no precipitate even at -20°C. A: You likely used too much solvent (thermodynamic solubility is too high).

  • Fix: Rotovap off 50% of the solvent. If using a binary system (e.g., EtOAc/Heptane), add more Heptane to shift the equilibrium.

Q: Can I use Chlorinated solvents (DCM/Chloroform)? A: Avoid if possible. While methoxy-azaindoles are very soluble in DCM, it is too good a solvent. It is difficult to find a miscible anti-solvent that doesn't cause immediate amorphous precipitation. Use DCM only for column chromatography loading.

Advanced Considerations: Polymorphism

Methoxy-azaindoles are known to exhibit polymorphism (different crystal packing arrangements).

  • Impact: Different polymorphs have different melting points and dissolution rates.

  • Control: Consistent cooling rates and seeding with a known pure batch are the only ways to guarantee the same polymorph batch-to-batch.

  • Solvates: Be aware that 7-azaindoles can form stoichiometric solvates with water or alcohols. Verify your final product via NMR (check for solvent peaks) or DSC (Differential Scanning Calorimetry).

References

  • BenchChem Technical Support. (2025).[2][3] Purification of 7-Azaoxindole Derivatives: Troubleshooting Oiling Out. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Methoxy-7-azaindole Product & Safety Data.[5][6][7][8] Retrieved from [7]

  • National Institutes of Health (NIH). (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization. PMC2587326. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Song, J. J., et al. (2002). Practical Synthesis of 7-Azaindole. Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of 6-Azaindole vs. 7-Azaindole Inhibitors

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall viability of a drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall viability of a drug candidate. Azaindoles, bioisosteres of the indole ring, have emerged as "privileged structures" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] This guide provides an in-depth, objective comparison of two key positional isomers: 6-azaindole and 7-azaindole, focusing on how the subtle change in nitrogen placement impacts inhibitor potency, supported by experimental data and mechanistic insights.

The Decisive Structural Difference: Nitrogen Placement and Hydrogen Bonding Potential

At first glance, 6-azaindole and 7-azaindole are nearly identical. Both are bicyclic aromatic heterocycles composed of a fused pyridine and pyrrole ring. The crucial distinction lies in the position of the nitrogen atom within the six-membered pyridine ring. This seemingly minor structural alteration has profound implications for the molecule's electronic properties and, most importantly, its ability to form hydrogen bonds with a biological target.[1][2]

The 7-azaindole scaffold possesses a unique arrangement where the pyrrole N-H group and the adjacent pyridine nitrogen (N-7) are perfectly positioned to act as a bidentate hydrogen-bond donor and acceptor, respectively.[4][5][6] This configuration exquisitely mimics the hydrogen bonding pattern of the adenine base in ATP, allowing 7-azaindole-based inhibitors to bind effectively to the highly conserved hinge region of the ATP-binding pocket in many protein kinases.[4][7]

Caption: Chemical structures of 6-azaindole and 7-azaindole isomers.

The Impact on Potency: A Tale of Two Isomers in Kinase Inhibition

The superior geometric and electronic mimicry of ATP by the 7-azaindole scaffold frequently translates into significantly higher inhibitory potency against protein kinases compared to its 6-azaindole counterpart. The ability to form two stable hydrogen bonds with the kinase hinge region provides a strong anchor, leading to lower IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

While direct, side-by-side comparisons in the literature for a wide range of targets are limited, specific examples underscore this trend. For instance, in the development of DYRK1A inhibitors, a medicinal chemistry campaign synthesized both 6-azaindole and 7-azaindole derivatives. The results were stark: the 6-azaindole series was "considerably less active" than the 7-azaindole analogues.[2]

Comparative Potency Data:

The following table summarizes experimental data from studies where both scaffolds were considered or where 7-azaindole's potency is well-established, illustrating its prevalence and success.

Inhibitor ScaffoldTarget KinasePotency (IC50 in nM)Key Findings & Reference
7-Azaindole Derivative VEGFR237Potent inhibition observed.[8]
6-Azaindole Derivative VEGFR248Slightly less potent than the 7-azaindole analogue.[8]
7-Azaindole Derivative JAK21Exhibited potent, single-digit nanomolar inhibition.[1][8]
7-Azaindole Derivative c-Met20A N-nitrobenzenesulfonyl-4-azaindole showed an IC50 of 70 nM, while a related compound had an IC50 of 20 nM.[2]
7-Azaindole (Vemurafenib) B-RAF V600E31A landmark FDA-approved drug built from a 7-azaindole fragment.[4][9]
7-Azaindole (Decernotinib) JAK35Developed as a potent JAK inhibitor for rheumatoid arthritis.[1]

It is crucial to note that while the 7-azaindole core provides a potent anchor, the overall potency of an inhibitor is dictated by the entire molecular structure, including substitutions at other positions that interact with different pockets of the ATP-binding site.[4] However, starting with the 7-azaindole scaffold provides a significant advantage.

Mechanistic Underpinnings: Visualizing the Hinge Interaction

The difference in potency can be rationalized by examining the molecular interactions within the kinase ATP-binding site. X-ray crystallography studies have repeatedly confirmed the binding mode of 7-azaindole inhibitors.[1][4] The pyrrole N-H donates a hydrogen bond to the backbone carbonyl oxygen of one hinge residue, while the N-7 atom accepts a hydrogen bond from a backbone N-H of another hinge residue. This "bidentate" interaction is a hallmark of potent ATP-competitive kinase inhibitors.[4][5][6]

The 6-azaindole scaffold, due to the altered position of the pyridine nitrogen, cannot form this optimal bidentate hydrogen bond pattern with the kinase hinge. This results in a less stable drug-target complex, requiring a higher concentration of the inhibitor to achieve the same level of enzyme inhibition, thus reflecting lower potency.

Hinge_Binding_Mechanism cluster_inhibitor 7-Azaindole Inhibitor cluster_kinase Kinase Hinge Region inhibitor 7-Azaindole Core pyrrole_nh Pyrrole N-H (H-Bond Donor) pyridine_n7 Pyridine N-7 (H-Bond Acceptor) hinge_co Backbone C=O (H-Bond Acceptor) pyrrole_nh->hinge_co H-Bond hinge_nh Backbone N-H (H-Bond Donor) hinge_nh->pyridine_n7 H-Bond

Caption: Canonical hydrogen bonding of 7-azaindole with the kinase hinge.

Beyond Kinases: A Word of Caution

While the 7-azaindole scaffold is a dominant and often superior choice for kinase inhibitors, this rule is not universal across all target classes. The specific topology and amino acid composition of a target's binding site are paramount.

For example, a study developing allosteric modulators for the cannabinoid receptor 1 (CB1) found the opposite trend. In this context, the 7-azaindole-2-carboxamides completely lost the ability to bind to the CB1 receptor, whereas the 6-azaindole derivatives, though weaker than their indole counterparts, retained activity.[10][11] This highlights that the choice of an azaindole isomer must be empirically validated for each specific biological target and binding site.

Experimental Protocol: Determining Inhibitor Potency

Accurate determination of inhibitor potency is fundamental to any drug discovery program. A variety of biochemical assays are available, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays being a popular, robust, and high-throughput method.[12][13][14]

Example Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

Principle: A terbium-labeled antibody (donor) binds to the kinase, and a fluorescent tracer (acceptor) binds to the ATP pocket. In the absence of an inhibitor, excitation of the terbium results in FRET to the tracer, producing a high signal. A potent inhibitor displaces the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, terbium-labeled antibody, fluorescent tracer, and a serial dilution of the 6- and 7-azaindole test compounds.

  • Compound Addition: Add the serially diluted compounds to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Antibody Addition: Add the pre-mixed kinase/antibody solution to all wells.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., for donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow start Prepare Reagents add_compound Add Compound (Serial Dilution) start->add_compound add_kinase Add Kinase/ Antibody Mix add_compound->add_kinase add_tracer Add Tracer add_kinase->add_tracer incubate Incubate (e.g., 60 min) add_tracer->incubate read_plate Read Plate (TR-FRET) incubate->read_plate analyze Calculate Ratio & Determine IC50 read_plate->analyze end End analyze->end

Caption: General workflow for a TR-FRET kinase inhibitor binding assay.

Conclusion and Editorial Perspective

For the specific application of designing ATP-competitive kinase inhibitors, the experimental evidence and mechanistic rationale overwhelmingly favor the 7-azaindole scaffold over the 6-azaindole isomer. Its intrinsic ability to form a bidentate hydrogen bond with the kinase hinge region provides a powerful thermodynamic advantage, frequently resulting in significantly higher potency. This has been validated by the successful development of numerous clinical candidates and FDA-approved drugs.[4][9]

However, as a senior scientist, I must stress that this is not an immutable law. The overall molecular context is critical. Factors such as solubility, metabolic stability, and potential off-target effects, which are also influenced by the nitrogen's position, must be considered.[2][3] Furthermore, for targets outside the kinome, the optimal scaffold must be determined on a case-by-case basis through empirical testing.[10] The 7-azaindole core is an exceptional starting point for kinase inhibitor design, but it is the thoughtful and creative elaboration of this scaffold that ultimately leads to a successful drug.

References

  • Domainex. Biochemical kinase assay to improve potency and selectivity. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). Available from: [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Available from: [Link]

  • J-Stage. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2018). Available from: [Link]

  • PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link]

  • PubMed. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. (2012). Available from: [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Available from: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Available from: [Link]

  • ACS Publications. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Available from: [Link]

  • PubMed. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2018). Available from: [Link]

  • National Institutes of Health (NIH). Azaindole Therapeutic Agents. Available from: [Link]

  • MDPI. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). Available from: [Link]

Sources

Comparative

Validating the Regiochemistry of 5-Methoxy-7-methyl-6-azaindole: A NOESY-Driven Structural Analysis

Executive Summary In drug discovery and synthetic chemistry, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore. When synthesizing highly substituted derivatives such as 5-methoxy-7-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and synthetic chemistry, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore. When synthesizing highly substituted derivatives such as 5-methoxy-7-methyl-6-azaindole , confirming the exact regiochemistry of the substituents is a critical analytical bottleneck. While 1D


H NMR and through-bond 2D techniques (like HMBC and HSQC) provide foundational connectivity, they often fall short in unambiguously assigning the relative positions of heteroatom substituents across fused ring systems.

Comparative Analysis: Selecting the Optimal NMR Modality

To validate the 3D spatial orientation of the methoxy and methyl groups on the 6-azaindole core, we must rely on through-space dipole-dipole interactions (< 5 Å). However, selecting the correct NMR technique depends entirely on the physical properties of the molecule—specifically its molecular weight (MW) and correlation time (


).

For 5-methoxy-7-methyl-6-azaindole (MW ≈ 162 Da), the molecular tumbling rate is extremely fast. In this extreme narrowing limit (


), the NOE enhancement is positive and robust, making NOESY the optimal choice 1.
Modality Comparison Table
TechniquePhysical BasisOptimal MW RangePerformance for 6-AzaindolesLimitations / Drawbacks
2D NOESY Through-space (Dipole-Dipole)< 1000 Da Excellent. Simultaneous mapping of all spatial proximities; clear N1-H to C7-CH

correlation.
Requires careful mixing time optimization (0.5–0.8 s) to avoid spin diffusion.
2D ROESY Through-space (Spin-lock)1000 – 3000 DaSub-optimal. Unnecessary for MW 162 Da.Spin-lock induces TOCSY artifacts; lower S/N for small molecules 2.
1D NOE (DPFGSE) Through-space (Selective)< 1000 DaGood. High resolution for specific overlapping multiplets.Time-consuming for multiple sites; requires prior knowledge to select target peaks.
2D HMBC Through-bond (Scalar,

)
AnyComplementary. Excellent for backbone carbon connectivity.Cannot definitively prove spatial orientation if scalar couplings are ambiguous across heteroatoms.

The Causality of Choice: Mid-sized molecules (MW 1000-3000) suffer from NOE zero-crossing, necessitating ROESY 3. However, for our 162 Da target, NOESY is strictly preferred because it avoids the spin-lock artifacts inherent to ROESY while delivering superior signal-to-noise.

Mechanistic Mapping: The Self-Validating NOE Network

The NOESY protocol is a self-validating system. By predicting specific through-space interactions based on the proposed regiochemistry, the presence (or absence) of these cross-peaks unequivocally proves the structure.

In 5-methoxy-7-methyl-6-azaindole, the 6-azaindole core dictates a specific sequence of atoms: the N6 atom sits between C5 and C7. Therefore:

  • C7-Methyl to N1-H Interaction: The methyl group at C7 is positioned directly adjacent to the bridgehead C7a, which bonds to the pyrrole N1. This creates a tight spatial proximity (< 3.0 Å) between the C7-CH

    
     protons and the N1-H proton. A strong NOE here definitively rules out a 4-methyl isomer.
    
  • C5-Methoxy to C4-H Interaction: The methoxy group at C5 is adjacent to the C4 proton, yielding a strong NOE.

  • C4-H to C3-H Peri-Interaction: The C4 proton shares a cross-ring peri-interaction with the C3 proton on the pyrrole ring.

NOE_Network N1 N1-H (Pyrrole NH) C7 C7-CH3 (Methyl) N1->C7 Strong NOE (< 3.0 Å) C3 C3-H (Pyrrole) C4 C4-H (Pyridine) C3->C4 Medium NOE (~ 2.8 Å) C5 C5-OCH3 (Methoxy) C4->C5 Strong NOE (< 3.0 Å)

Fig 1. Key diagnostic through-space NOE correlations validating 5-methoxy-7-methyl-6-azaindole.

Expected NOESY Cross-Peak Data
Proton AProton BExpected DistanceNOE IntensityStructural Significance
N1-H (~11.5 ppm)C7-CH

(~2.6 ppm)
< 3.0 ÅStrongConfirms the methyl group is at C7, adjacent to the pyrrole nitrogen.
C4-H (~7.8 ppm)C5-OCH

(~3.9 ppm)
< 3.0 ÅStrongConfirms the methoxy group is at C5, adjacent to C4.
C4-H (~7.8 ppm)C3-H (~6.4 ppm)~ 2.8 ÅMediumValidates the peri-interaction between the pyrrole and pyridine rings.
C2-H (~7.4 ppm)N1-H (~11.5 ppm)~ 2.6 ÅStrongStandard pyrrole ring internal validation.

Step-by-Step Methodology: NOESY Acquisition & Processing

To capture these correlations without artifact interference, the experimental setup must be meticulously controlled.

NOESY_Workflow Prep 1. Sample Prep Dissolve in DMSO-d6 (Prevents N1-H exchange) Tuning 2. Tuning & Shimming Optimize 1H line width < 1 Hz Prep->Tuning Pulse 3. Sequence Setup Set Mixing Time (tm = 0.6-0.8s) Tuning->Pulse Acq 4. Acquisition t1=256-512, 16-32 scans/inc Pulse->Acq Process 5. Processing Phase cross-peaks opposite to diagonal Acq->Process Analyze 6. Structural Analysis Map spatial proximities Process->Analyze

Fig 2. Step-by-step NOESY experimental workflow optimized for small molecule structure validation.

Detailed Protocol
  • Sample Preparation (Causality of Solvent): Dissolve ~5–10 mg of the compound in 0.6 mL of DMSO-

    
     . Crucial Note: Do not use protic solvents like CD
    
    
    
    OD. Protic solvents will cause rapid deuterium exchange of the N1-H pyrrole proton, effectively erasing the critical N1-H to C7-CH
    
    
    NOE signal required for validation.
  • Probe Tuning and Shimming: Lock the spectrometer on DMSO-

    
    , tune the 
    
    
    
    H channel, and shim the Z1-Z5 gradients to achieve a line width of < 1 Hz. Sharp signals are required to prevent cross-peak smearing in the 2D map.
  • Pulse Sequence & Mixing Time (

    
    ):  Select a phase-sensitive NOESY sequence with gradient pulses (e.g., noesygpphpp). Set the mixing time (
    
    
    
    ) to 0.6 – 0.8 seconds . Because small molecules tumble rapidly, they require longer mixing times to build up the NOE signal compared to macromolecules 1.
  • Acquisition Parameters: Set the spectral width to cover all proton signals (typically 12 ppm to -1 ppm). Use 256 to 512

    
     increments for high indirect-dimension resolution, with 16–32 scans per increment. Set the relaxation delay (D1) to 2.0 seconds.
    
  • Processing & Phase Correction: Zero-fill the data to a 1024 x 1024 matrix and apply a squared sine-bell window function (QSINE) in both dimensions. Phase Causality: Because the molecule is in the extreme narrowing limit, NOE cross-peaks will appear with an opposite phase to the diagonal 4. Phase the diagonal peaks negative (down) and the cross-peaks positive (up).

Conclusion

Validating the structure of 5-methoxy-7-methyl-6-azaindole requires moving beyond 1D connectivity to 3D spatial mapping. By leveraging 2D NOESY optimized for small molecules, researchers can exploit the definitive through-space correlations between the N1-H/C7-CH


 and C4-H/C5-OCH

pairs. This self-validating methodology ensures absolute confidence in regiochemical assignments during drug development pipelines.

References

  • Title: 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack)
  • Title: What is the difference between NOESY and ROESY for NMR?
  • Title: NOESY and ROESY Source: UCSD SSPPS NMR Facility URL
  • Title: NOESY: the experiment for when you just need to know more Source: Nanalysis URL

Sources

Validation

Reference Standards for Pyrrolo[2,3-c]pyridine Analysis: A Comparative Technical Guide

Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. Scope: Critical evaluation of reference standard grades, identification protocols (NMR/HPLC), and impurity profiling for the 6-azaindole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. Scope: Critical evaluation of reference standard grades, identification protocols (NMR/HPLC), and impurity profiling for the 6-azaindole scaffold.

Introduction: The Isomer Challenge in Scaffold Hopping

Pyrrolo[2,3-c]pyridine (6-azaindole) has emerged as a high-value scaffold in kinase inhibitor discovery (e.g., JAK, CSF1R inhibitors), offering a strategic "scaffold hop" from the more common pyrrolo[2,3-b]pyridine (7-azaindole). By shifting the nitrogen from position 7 to 6, medicinal chemists can modulate lipophilicity (LogD), alter hydrogen bond acceptor vectors, and evade existing IP space.

However, this structural subtlety creates a significant analytical burden. The four azaindole regioisomers (4-, 5-, 6-, and 7-azaindole) share identical molecular weights (MW 118.[1]14) and similar fragmentation patterns in MS.[1] Without a rigorously characterized Reference Standard , distinguishing the target 6-azaindole from its isomers—particularly in early synthesis where cyclization regioselectivity is variable—is prone to error.[1]

This guide objectively compares analytical approaches for qualifying these standards, establishing a self-validating workflow for your laboratory.

Comparative Analysis of Reference Standard Grades

Not all "reference standards" are created equal.[1] In the context of early-phase drug development, choosing the wrong grade can lead to potency miscalculations or regulatory holds.

FeaturePrimary Reference Standard (CRM) Secondary Reference Standard Reagent Grade (Commercial)
Definition Metrologically traceable standard (e.g., USP, EP, or in-house qNMR certified).[1]Characterized against a Primary Standard.[1]Commercial chemical with a basic CoA.[1]
Purity Assignment Absolute (Mass Balance or qNMR).Relative (HPLC Area %).Relative (HPLC Area %).
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Often undefined.[1]Undefined.
Isomer Specificity Guaranteed by orthogonal ID (2D-NMR, NOE).Assumed by synthesis route.Frequently contains 1-5% regioisomers.[1]
Recommended Use GMP Release, Method Validation.Routine QC, Stability Studies.Synthetic Intermediate, Not for Analytics.

Expert Insight: For pyrrolo[2,3-c]pyridine, commercial "Reagent Grade" samples frequently contain up to 5% of the 4-azaindole isomer due to non-selective cyclization of 3-amino-4-methylpyridine precursors.[1] Recommendation: Always qualify commercial material using the qNMR protocol below before using it as a standard.

Identification: The "Fingerprint" Protocol

The most critical role of the reference standard is to definitively prove the nitrogen position. Mass spectrometry is insufficient here. You must rely on Nuclear Magnetic Resonance (NMR) coupling patterns.[1]

The "Singlet" Rule (Causality)

The definitive distinction between 6-azaindole and its common 7-azaindole isomer lies in the pyridine ring coupling constants (


 values).[1]
  • 7-Azaindole (Pyrrolo[2,3-b]): The pyridine ring has protons at positions 4, 5, and 6. This forms a continuous spin system (

    
    ), resulting in three coupled signals (dd, dd, dd).
    
  • 6-Azaindole (Pyrrolo[2,3-c]): The nitrogen at position 6 isolates the proton at position 7.[1]

    • H7: Appears as a sharp Singlet (s) (approx.[1] 8.8 ppm).[1]

    • H4/H5: Appear as a pair of Doublets (d) (coupling

      
       Hz).
      
Visualization: Isomer Identification Workflow

Azaindole_ID Start Unknown Azaindole Sample (MW 118.14) Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Analyze Pyridine Ring Region (7.5 - 9.0 ppm) Step1->Decision1 Result7 3 Coupled Signals (H4, H5, H6) System: AMX Decision1->Result7 Continuous Coupling Result6 1 Singlet (H7) + 2 Doublets (H4, H5) System: AX + S Decision1->Result6 Isolated Singlet Identify7 Identity: 7-Azaindole (Pyrrolo[2,3-b]pyridine) Result7->Identify7 Identify6 Identity: 6-Azaindole (Pyrrolo[2,3-c]pyridine) Result6->Identify6

Caption: Logic flow for distinguishing 6-azaindole from 7-azaindole using 1H NMR coupling topology.

Experimental Protocols

Protocol A: Absolute Purity by qNMR (The Gold Standard)

Use this protocol to certify a commercial sample as a Primary Reference Standard.[1]

Rationale: qNMR provides purity independent of UV extinction coefficients and does not require a reference standard of the analyte itself.

  • Internal Standard (IS) Selection: Use Maleic Acid (traceable to NIST) or Dimethyl Sulfone .[1]

    • Requirement: IS signals must not overlap with the H7 singlet (8.8 ppm) or Pyrrole H2/H3 (6.5/7.6 ppm).

  • Sample Preparation:

    • Weigh accurately ~10 mg of Pyrrolo[2,3-c]pyridine sample (

      
      ).[1]
      
    • Weigh accurately ~5 mg of Internal Standard (

      
      ).[1]
      
    • Dissolve in 0.6 mL DMSO-

      
      . Ensure complete dissolution (sonicate if necessary).[1]
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical!
      
      
      is required for quantitative accuracy).
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    
    • 
      : Integral area.[1][2]
      
    • 
      : Number of protons (1 for H7 singlet).
      
    • 
      : Molecular weight.[1]
      
    • 
      : Purity of Internal Standard.[1]
      
Protocol B: High-pH HPLC for Impurity Profiling

Use this protocol to detect late-eluting impurities and regioisomers.[1]

Rationale: Azaindoles are basic.[1] Under standard acidic conditions (0.1% Formic Acid), they are fully protonated, leading to peak tailing and poor resolution of isomers. High pH suppresses ionization, improving peak shape and selectivity on hybrid columns.

  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (Hybrid particles resistant to high pH).[1]

    • Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       95% B[1]
      
  • Detection: UV at 290 nm (Max absorption for azaindole core).[1]

  • Success Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      .[1]
    • Resolution (

      
      ) between 6-azaindole and 4-azaindole (if spiked): 
      
      
      
      .[1]

Impurity Profile Checklist

When reviewing a Certificate of Analysis (CoA) for a pyrrolo[2,3-c]pyridine reference standard, ensure the following specific impurities are addressed:

Impurity TypeOriginDetection Method
4-Azaindole Regioisomer from cyclization.[1][4]HPLC (High pH) or 1H NMR (Look for H4 triplet).
3-Amino-4-methylpyridine Unreacted starting material.[1]HPLC (Early eluting, polar).
Halogenated Pyridines Precursors from Bartoli synthesis.[1]GC-MS or HPLC (Late eluting).[1]
N-Oxides Oxidation during storage.[1]HPLC (Elutes before parent peak).[1]

References

  • Vertex AI Search. (2025).[1] Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Benchchem. Link[1]

  • Popowycz, F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Link

  • Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][6] Chem. Link[1]

  • USP. (2024).[1] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[1] Link[1]

  • Sielc Technologies. (2018).[1] Separation of Azaindole Isomers on Newcrom R1 HPLC column. Link

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Azaindole Analogs

Introduction: The Strategic Advantage of the Azaindole Scaffold In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," offering a strategic advantage in the design of nov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Azaindole Scaffold

In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," offering a strategic advantage in the design of novel therapeutics, particularly kinase inhibitors.[1][2][3] Azaindoles, which are bioisosteres of the indole and purine systems, involve the substitution of a carbon atom in the indole's benzene ring with a nitrogen atom.[1][3] This seemingly subtle modification can profoundly and favorably alter a molecule's physicochemical properties. The strategic placement of the nitrogen atom allows for fine-tuning of a compound's solubility, lipophilicity (pKa), and its interactions with biological targets.[1][4]

Crucially, this modification is a powerful tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[4][5] Compared to their indole counterparts, azaindole analogs frequently exhibit enhanced metabolic stability, improved aqueous solubility, and a lower propensity for off-target effects, which translates to a more desirable pharmacokinetic (PK) profile.[3][5][6] This guide provides an in-depth comparison of the pharmacokinetic properties of azaindole analogs, supported by experimental data and detailed protocols for their evaluation, aimed at researchers and drug development professionals.

The Journey of a Drug: Core Pharmacokinetic Principles (ADME)

The efficacy and safety of any drug are fundamentally governed by its pharmacokinetic profile. This profile describes the dynamic journey of the compound through the body, a process universally abbreviated as ADME. Understanding these four pillars is essential for interpreting comparative data and making informed decisions in drug development.[7][8][9]

  • Absorption: The process by which a drug enters the bloodstream. Key parameters include bioavailability (F%), the fraction of the administered dose that reaches systemic circulation.

  • Distribution: The reversible transfer of a drug from the blood to various tissues of the body. This is quantified by the volume of distribution (Vd).[8]

  • Metabolism: The chemical conversion of the drug by the body, primarily by enzymes in the liver (e.g., Cytochrome P450 family), into metabolites that can be more easily eliminated. This is a critical determinant of a drug's half-life and potential for drug-drug interactions.[8]

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces. Clearance (CL) is the key parameter describing the rate of elimination.[8]

ADME_Process cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion DrugAdmin Drug Administration (e.g., Oral) Blood Drug in Bloodstream DrugAdmin->Blood Absorption Tissues Distribution to Tissues (Site of Action & Off-Target) Blood->Tissues Distribution Liver Metabolism in Liver (CYP450 Enzymes) Blood->Liver To Liver Elimination Elimination (Kidney, Feces) Blood->Elimination Excretion Metabolites Metabolites Liver->Metabolites Biotransformation Metabolites->Blood Metabolites->Elimination Excretion

Caption: The ADME pathway illustrating a drug's journey from administration to elimination.

Comparative Pharmacokinetic Profile: Azaindole vs. Indole Analogs

The decision to replace an indole core with an azaindole is a well-established strategy to overcome common ADME liabilities.[10] The introduction of a nitrogen atom can break planarity, introduce a hydrogen bond acceptor, and alter electron distribution, leading to tangible improvements in drug-like properties.

One clear example comes from the development of p21-activated kinase-1 (PAK1) inhibitors. An initial indole-based compound was hampered by high lipophilicity. Its 4-azaindole surrogate not only lowered the lipophilicity (logD) but also demonstrated enhanced permeability, improved aqueous solubility, and lower plasma protein binding. This superior physicochemical profile directly resulted in a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, showcasing a significant improvement.[6]

Similarly, in the optimization of PI3Kγ inhibitors, a 7-azaindole analog showed a 15-fold improvement in potency compared to its unsubstituted counterpart.[11] However, this series also highlights a common challenge: the pyridine moiety of the azaindole was implicated in the inhibition of major CYP isoforms, a liability that was later mitigated by replacing it with a pyrazole group.[11]

Table 1: General Comparison of Physicochemical and Pharmacokinetic Properties

PropertyTypical Indole Analog ProfileTypical Azaindole Analog AdvantageRationale for Improvement
Aqueous Solubility Often low due to lipophilic nature.Enhanced [3]The nitrogen atom acts as a hydrogen bond acceptor, improving interaction with water.
Metabolic Stability Susceptible to oxidative metabolism by CYP enzymes.Improved [1][3]Altered electron density of the ring system can reduce susceptibility to CYP-mediated oxidation.
CYP450 Inhibition Can be a significant liability.Often Reduced [1]The azaindole scaffold is frequently "cleaner" in terms of CYP inhibition compared to indole.[1]
Permeability Variable, can be limited by low solubility.Often Enhanced Improved solubility and polarity can lead to better membrane passage.
Plasma Protein Binding Can be high, reducing free drug concentration.Often Lower Changes in lipophilicity and charge distribution can decrease binding to plasma proteins like albumin.
hERG Inhibition A potential liability for many heterocyclic cores.Can be a liability, but is Modulatable [12][13]Physicochemical properties like basicity and lipophilicity, which influence hERG binding, can be tuned.[13]

Experimental Protocols for Comprehensive PK Profiling

A thorough comparison of analogs requires a suite of robust in vitro and in vivo experiments. The protocols described below represent a standard workflow in preclinical drug discovery, designed to assess the key ADME parameters. Adherence to Good Laboratory Practice (GLP) is essential for regulatory submissions.[7][14][15]

Workflow for Preclinical Pharmacokinetic Evaluation

PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_analysis Data Analysis & Modeling A Metabolic Stability (Microsomes, Hepatocytes) F Animal Model Selection (e.g., Rat, Mouse) A->F B CYP450 Inhibition (IC50 determination) B->F C Plasma Protein Binding (Equilibrium Dialysis) C->F D Permeability (Caco-2 Assay) D->F E hERG Safety (Patch Clamp Assay) E->F G Dosing (IV and PO routes) F->G H Serial Blood Sampling G->H I Bioanalysis (LC-MS/MS) H->I J Calculate PK Parameters (AUC, Cmax, t1/2, CL, Vd, F%) I->J J->A Correlate In Vitro-In Vivo J->B Correlate In Vitro-In Vivo J->C Correlate In Vitro-In Vivo J->D Correlate In Vitro-In Vivo J->E Correlate In Vitro-In Vivo K PK/PD Modeling J->K

Caption: A standard workflow for preclinical pharmacokinetic assessment.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To determine the intrinsic clearance of a compound by assessing its rate of metabolism in a concentrated preparation of liver enzymes.

  • Causality: Human Liver Microsomes (HLM) contain a high concentration of Phase I metabolic enzymes, particularly CYPs. A rapid depletion of the test compound indicates high metabolic liability. The inclusion of NADPH is critical as it is a required cofactor for CYP enzyme activity.

  • Methodology:

    • Preparation: Prepare a stock solution of the azaindole analog in a suitable solvent (e.g., DMSO).

    • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (at a final concentration of ~1 µM), and HLM (e.g., 0.5 mg/mL).

    • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH cofactor.

    • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and stops enzymatic activity.

    • Analysis: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent drug, is analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

In Vitro CYP450 Inhibition Assay
  • Objective: To assess the potential of an azaindole analog to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), which is a primary cause of drug-drug interactions.

  • Causality: This assay measures how the test compound competes with a known, probe substrate for a specific CYP enzyme. A reduction in the formation of the probe's metabolite indicates inhibition by the test compound.

  • Methodology:

    • Incubation: Incubate HLM, a specific CYP probe substrate, and varying concentrations of the azaindole analog.

    • Reaction Start: Initiate the reaction with NADPH at 37°C.

    • Quenching & Analysis: After a set time, quench the reaction and analyze the concentration of the probe's metabolite using LC-MS/MS.

    • Calculation: The IC50 value (the concentration of the analog that causes 50% inhibition of metabolite formation) is determined by plotting the percent inhibition against the log of the analog concentration. A low IC50 value (<1 µM) suggests a high potential for drug-drug interactions.[11]

In Vitro hERG Inhibition Assay (Automated Patch Clamp)
  • Objective: To evaluate the potential of a compound to block the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias (Long QT Syndrome).[16]

  • Causality: This electrophysiology assay directly measures the flow of potassium ions through hERG channels expressed in a cell line (e.g., HEK 293). A reduction in current in the presence of the drug indicates channel blockade.

  • Methodology:

    • Cell Preparation: Use cells stably expressing the hERG channel.

    • Compound Application: Apply a range of concentrations of the azaindole analog to the cells.

    • Electrophysiology: Using an automated patch-clamp system, apply a specific voltage pulse protocol to elicit hERG currents.

    • Data Acquisition: Measure the tail current amplitude in the presence and absence of the compound.

    • Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value. Compounds with high hERG affinity are often flagged for optimization to mitigate this risk.[13][17]

In Vivo Pharmacokinetic Study (Rat Model)
  • Objective: To determine the complete pharmacokinetic profile (ADME) of an azaindole analog in a living organism, including key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[10][18]

  • Causality: This study provides the most relevant data on how a drug will behave systemically. Using both intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability, as IV administration assumes 100% of the drug reaches circulation.[8]

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling.[18]

    • Dosing Groups:

      • Group 1 (IV): Administer the compound as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

      • Group 2 (PO): Administer the compound by oral gavage (e.g., 5 mg/kg).

    • Blood Sampling: Collect blood samples (~100 µL) at predetermined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Extract the drug from plasma samples and quantify its concentration using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data. This will yield crucial parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), t½, CL, Vd, and F% (Oral Bioavailability).[8][19]

Data Summary and Interpretation

The data generated from these studies allow for a direct, quantitative comparison between different azaindole analogs or against an indole benchmark.

Table 2: Representative Pharmacokinetic Data for Hypothetical Azaindole Analogs

ParameterAnalog A (Indole Core)Analog B (7-Azaindole)Analog C (Optimized 7-Azaindole)Interpretation
Solubility (µg/mL) 55075Azaindole substitution significantly improves solubility.
HLM Stability (t½, min) 1545>60C shows excellent metabolic stability, a key goal of optimization.
CYP3A4 IC50 (µM) 0.83.5>20B has a moderate risk of DDI; C has a very low risk.
hERG IC50 (µM) 2.10.9>30B shows a hERG liability; C has been successfully optimized to remove this risk.
Rat CL (mL/min/kg) 45 (High)20 (Moderate)8 (Low)Low clearance for C suggests longer duration in the body.
Rat Bioavailability (F%) 10%40%65%C has excellent oral absorption and metabolic stability.

Conclusion

The strategic incorporation of an azaindole scaffold is a validated and powerful approach in modern drug discovery to enhance the pharmacokinetic properties of lead compounds. As demonstrated, this bioisosteric replacement can lead to substantial improvements in solubility, metabolic stability, and oral bioavailability when compared to traditional indole-based structures.[3][6] However, this scaffold is not a universal solution, and potential liabilities such as CYP or hERG inhibition must be carefully monitored and mitigated through thoughtful medicinal chemistry optimization.[11][12] The comprehensive experimental framework detailed in this guide provides the necessary tools for researchers to systematically evaluate and compare analogs, enabling the data-driven selection of drug candidates with a higher probability of clinical success.

References

  • European Medicines Agency (EMA). Clinical pharmacology and pharmacokinetics. [Link]

  • European Medicines Agency (EMA). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • European Medicines Agency (EMA). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. [Link]

  • Creative Bioarray. The Workflow of Preclinical Pharmacokinetics Experiments. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Désiré, J., et al. The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Lee, W., et al. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]

  • Vella, S., et al. Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Infinix Bio. Understanding EMA Preclinical Requirements: A Complete Guide for Biotech and Pharmaceutical Companies. [Link]

  • DePaoli, A.M. FDA Requirements for Preclinical Studies. [Link]

  • Heffron, T.P., et al. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • ResearchGate. Fluorescent 7-Azaindole N-linked 1,2,3-triazole: Synthesis and Study of Antimicrobial, Molecular Docking, ADME and DFT Properties | Request PDF. [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

  • ResearchGate. (PDF) Pharmacokinetics: Experimental methods. [Link]

  • Bonnaventure, P., et al. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]

  • Sy, J.C., and Zheng, G. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. [Link]

  • Southern Research. Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. [Link]

  • McKenna, J.M., et al. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Wróbel, M.Z., et al. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI. [Link]

  • Magni, P. A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences. [Link]

  • Proprevia. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]

  • ResearchGate. Azaindole analogues as bioactive agents: Present and future directions. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Singh, V., and Kumar, V. Azaindole Therapeutic Agents. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • ResearchGate. Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation | Request PDF. [Link]

  • Liveon Biolabs. Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • ResearchGate. ADME properties and drug similarity results of compounds. [Link]

  • Sharma, N., et al. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. [Link]

  • Bansal, R., and Kumar, P. 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Ammazzalorso, A., et al. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • El-Haou, S., et al. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. [Link]

  • ResearchGate. Inhibitory effect of carboxylic acid group on hERG binding | Request PDF. [Link]

  • Barber, M., et al. Characterization of HERG potassium channel inhibition using CoMSiA 3D QSAR and homology modeling approaches. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal and Decontamination of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine

This document provides a comprehensive, step-by-step guide for the safe handling, disposal, and decontamination of materials contaminated with 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine. As a nitrogen-containing hetero...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling, disposal, and decontamination of materials contaminated with 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine. As a nitrogen-containing heterocyclic compound, this substance belongs to a class of molecules widely used in pharmaceutical and agrochemical research for their biological activity.[1][2][3] Consequently, meticulous disposal is not merely a regulatory requirement but a critical measure to ensure personnel safety and prevent environmental release.

The procedures outlined herein are grounded in the principle of "cradle-to-grave" waste management as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This guide is designed to empower researchers to manage waste streams confidently and in full compliance with safety protocols.

Hazard Assessment and Essential Safety Precautions

Therefore, it is imperative to handle 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine with the following minimum Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling and waste consolidation should be performed within a certified chemical fume hood to mitigate inhalation risks.

The Core of Disposal: Waste Stream Segregation

Proper disposal begins with correct segregation at the point of generation.[5] Mixing incompatible waste streams is a significant safety hazard and complicates the disposal process. The following decision-making workflow must be followed for any material contaminated with the target compound.

G cluster_0 cluster_1 Start Waste Containing 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine Decision_Form What is the physical form? Start->Decision_Form Decision_Solvent Is the liquid waste primarily halogenated solvent? (e.g., DCM, Chloroform) Decision_Form->Decision_Solvent Liquid Decision_Solid_Type Is it the neat compound or contaminated debris? Decision_Form->Decision_Solid_Type Solid End_NonHalo NON-HALOGENATED LIQUID WASTE Decision_Solvent->End_NonHalo No End_Halo HALOGENATED LIQUID WASTE Decision_Solvent->End_Halo Yes End_Solid SOLID HAZARDOUS CHEMICAL WASTE Decision_Solid_Type->End_Solid Contaminated Debris (Gloves, Paper, Silica) End_Neat SOLID HAZARDOUS CHEMICAL WASTE (Original Container) Decision_Solid_Type->End_Neat Neat Compound

Caption: Waste Segregation Workflow for 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Step-by-Step Disposal Protocols

Under no circumstances should any chemical waste be disposed of via sanitary sewer or regular trash.[4][8][9] All waste must be collected and managed through your institution's Environmental Health & Safety (EHS) department.

Protocol A: Disposal of Unused or Expired Neat Compound

  • Container: Keep the compound in its original, clearly labeled manufacturer's container. Ensure the cap is securely tightened.

  • Labeling: Attach an EHS-provided "Hazardous Waste" tag to the container. Write out the full chemical name: "5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine". Do not use abbreviations.[4]

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[8][10]

  • Pickup: Arrange for waste pickup with your institution's EHS department.

Protocol B: Disposal of Contaminated Solid Waste This waste stream includes used gloves, weighing papers, contaminated silica gel, and towels used for decontamination.

  • Container: Use a dedicated, puncture-resistant container with a secure lid, lined with a plastic bag.

  • Labeling: Label the container "Hazardous Solid Waste". List the primary contaminants, including "5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine" and any associated solvents.

  • Accumulation: Keep the container closed at all times except when adding waste.

  • Pickup: Once the container is full, seal the inner bag and the outer container. Complete a hazardous waste tag and request a pickup from EHS.

Protocol C: Disposal of Contaminated Liquid Waste This includes reaction mother liquors, chromatographic fractions, and solvent rinses from glassware.

  • Container Selection: Use a chemically compatible, leak-proof container with a screw cap, preferably plastic-coated glass or high-density polyethylene.[4][10]

  • Segregation:

    • Non-Halogenated Waste: Collect solutions containing solvents like acetone, ethanol, methanol, ethyl acetate, and hexanes in a container labeled "Non-Halogenated Hazardous Liquid Waste".

    • Halogenated Waste: Collect solutions containing solvents like dichloromethane (DCM), chloroform, and carbon tetrachloride in a separate container labeled "Halogenated Hazardous Liquid Waste".

  • Labeling: On the hazardous waste tag, list every chemical component by its full name and provide an estimated percentage for each.[10]

  • Storage: Store the sealed container in a designated SAA within secondary containment (e.g., a spill tray).[8]

  • Pickup: Request a pickup from EHS when the container is no more than 90% full.

Waste StreamRecommended ContainerLabeling RequirementsKey Operational Directive
Neat Compound Original manufacturer's bottle"Hazardous Waste" + Full Chemical NameKeep in original container; do not combine.
Contaminated Solids Lined, rigid container with lid"Hazardous Solid Waste" + List of ContaminantsKeep container sealed when not in use.
Non-Halogenated Liquids Screw-cap waste bottle (HDPE or coated glass)"Non-Halogenated Liquid Waste" + All Components & %Store in secondary containment. Do not mix with halogenated solvents.
Halogenated Liquids Screw-cap waste bottle (HDPE or coated glass)"Halogenated Liquid Waste" + All Components & %Store in secondary containment. Keep separate from all other waste.
Decontamination Protocols

Thorough decontamination is essential to ensure a safe working environment and prevent cross-contamination.[11][12]

Protocol D: Decontamination of Laboratory Surfaces (Fume Hoods, Benchtops)

  • Initial Removal: Remove any visible solid residues by carefully wiping with a damp towel. Wetting the residue minimizes dust generation.[13]

  • Solvent Wipe: Select a solvent in which the compound is soluble (e.g., ethanol or acetone). Moisten a disposable towel with the solvent and wipe the entire contaminated surface area.

  • Soap and Water Wash: Follow the solvent wipe with a thorough cleaning using soap and water.[13]

  • Waste Disposal: All towels and wipes used in this process must be disposed of as Contaminated Solid Waste (Protocol B).[13]

Protocol E: Decontamination of Glassware and Equipment

  • Initial Rinse: Rinse the glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone). This initial rinsate is considered hazardous and must be collected into the appropriate liquid waste container (Protocol C).

  • Secondary Rinse: Perform a second solvent rinse to ensure complete removal of the chemical residue. Collect this rinsate as hazardous waste as well.

  • Final Cleaning: After the solvent rinses, the glassware can be cleaned using standard laboratory detergents and procedures.[14][15]

  • Documentation: For equipment being decommissioned or moved, attach a signed and dated decontamination certificate.[11][14]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of 5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Available at: [Link]

  • Best Practices for a Successful Lab Decontamination. Triumvirate Environmental. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available at: [Link]

  • Decontamination Protocols for Lab Equipment. Aport. Available at: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available at: [Link]

  • Management of Chemicals. Prudent Practices in the Laboratory, National Institutes of Health (NIH). Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Available at: [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University. Available at: [Link]

  • Laboratory decontamination and decommissioning. Biosafety International. Available at: [Link]

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  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine
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